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  • Product: Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate
  • CAS: 84827-40-7

Core Science & Biosynthesis

Foundational

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate CAS 84827-40-7 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (CAS 84827-40-7) For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical R...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (CAS 84827-40-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the realm of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant truth. The journey of a potential therapeutic agent from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These properties, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its efficacy and safety.[1] A comprehensive understanding of these characteristics is therefore not merely an academic exercise but a cornerstone of rational drug design and development.

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, and its derivatives have garnered considerable attention in medicinal chemistry due to their presence in a wide array of biologically active compounds.[2] These derivatives have shown promise in various therapeutic areas, including neuroscience and oncology.[3] Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, the subject of this guide, is an intriguing indane derivative with potential applications in drug discovery. Its structural features—a secondary amine and an ethyl ester moiety—suggest a nuanced interplay of physicochemical properties that warrant a detailed investigation.

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. In the absence of extensive experimentally determined data in the public domain, this guide leverages robust computational predictions to offer valuable insights into its molecular behavior. Furthermore, it presents detailed, field-proven experimental protocols for the determination of these key properties, empowering researchers to validate and expand upon the data presented herein.

Synthesis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

A plausible synthetic route to Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate involves the N-alkylation of 5-aminoindane. This common and versatile reaction in medicinal chemistry allows for the introduction of various functional groups onto an amine. In this case, the ethyl acetate moiety can be introduced by reacting 5-aminoindane with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a suitable base to neutralize the hydrohalic acid byproduct.

Proposed Synthetic Pathway:

Synthesis_Pathway 5-Aminoindane 5-Aminoindane Reaction Reaction 5-Aminoindane->Reaction Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Reaction->Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate N-alkylation Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction Base (e.g., K2CO3)\nSolvent (e.g., Acetonitrile) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base (e.g., K2CO3)\nSolvent (e.g., Acetonitrile)->Reaction

A proposed synthetic route for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

A typical laboratory-scale synthesis would involve dissolving 5-aminoindane in a polar aprotic solvent like acetonitrile, followed by the addition of a non-nucleophilic base such as potassium carbonate.[4] Ethyl bromoacetate would then be added, and the reaction mixture would be heated to facilitate the nucleophilic substitution.[4] Upon completion, an aqueous workup followed by extraction and purification via column chromatography would yield the desired product.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. These values provide a valuable starting point for understanding the compound's behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C13H17NO2Provides the elemental composition of the molecule.
Molecular Weight 219.28 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability.
Melting Point Not readily available from basic prediction toolsAffects solubility and dissolution rate. A high melting point often correlates with lower solubility.
Boiling Point Not readily available from basic prediction toolsRelevant for purification and stability at high temperatures.
Water Solubility LowA critical factor for oral absorption. Poor solubility can lead to low bioavailability.
logP (Octanol-Water Partition Coefficient) ~2.8A measure of lipophilicity. A balanced logP (typically 1-3) is often desired for good membrane permeability and aqueous solubility.[5]
pKa (Acid Dissociation Constant) ~4.5 (for the conjugate acid of the secondary amine)Determines the ionization state of the molecule at a given pH. This affects solubility, permeability, and receptor binding.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] It involves creating a saturated solution of the compound and then measuring its concentration.

Experimental Workflow:

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate to a series of glass vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[7]

    • The amount of compound should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium.[5][6]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for some sedimentation of the excess solid.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

    • Carefully withdraw the supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any fine particles.[8]

  • Analysis and Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in the same buffer.

    • Analyze both the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. The resulting concentration is the aqueous solubility of the compound.

Lipophilicity: HPLC-Based logP Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. While the shake-flask method can be used, an HPLC-based method offers higher throughput and requires less compound.[9][10] This method correlates the retention time of a compound on a reversed-phase HPLC column with the known logP values of a set of standard compounds.

Experimental Workflow:

HPLC_logP_Workflow cluster_setup HPLC Setup cluster_calibration Calibration cluster_analysis Sample Analysis Column Equilibrate a reversed-phase HPLC column (e.g., C18) with a mobile phase of a specific composition (e.g., methanol/water). Inject_standards Inject a series of standard compounds with known logP values and record their retention times (tR). Column->Inject_standards Dead_time Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil). Inject_standards->Dead_time Calculate_k Calculate the retention factor (k) for each standard: k = (tR - t0) / t0 Dead_time->Calculate_k Plot_curve Plot log k versus the known logP values of the standards to generate a calibration curve. Calculate_k->Plot_curve Inject_sample Inject the test compound, Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, and record its retention time. Plot_curve->Inject_sample Calculate_sample_k Calculate the retention factor (k) for the test compound. Inject_sample->Calculate_sample_k Determine_logP Determine the logP of the test compound by interpolating its log k value on the calibration curve. Calculate_sample_k->Determine_logP

Workflow for determining logP using a reversed-phase HPLC method.

Step-by-Step Protocol:

  • HPLC System and Conditions:

    • Utilize a standard HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH). The isocratic mobile phase composition should be chosen to achieve reasonable retention times for the compounds of interest.

  • Calibration Standards:

    • Select a set of at least five commercially available standard compounds with well-established logP values that bracket the expected logP of the test compound.

    • Prepare stock solutions of each standard and the test compound in a suitable solvent (e.g., methanol).

  • Chromatographic Analysis:

    • Equilibrate the HPLC column with the chosen mobile phase until a stable baseline is achieved.

    • Determine the column dead time (t0) by injecting a non-retained marker, such as uracil or sodium nitrate.

    • Inject each standard compound and the test compound individually and record their respective retention times (tR).

  • Data Analysis:

    • For each compound (standards and test), calculate the retention factor (k) using the formula: k = (tR - t0) / t0.

    • Calculate the logarithm of the retention factor (log k) for each compound.

    • Create a calibration curve by plotting the log k values of the standard compounds against their known logP values.

    • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where y = log k and x = logP.

    • Using the calculated log k value of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, determine its logP by solving the regression equation for x.

Ionization Constant: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

Experimental Workflow:

A schematic representation of the workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh a sample of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate and dissolve it in a known volume of high-purity water. If the compound's water solubility is low, a co-solvent such as methanol or ethanol may be used, but the pKa value obtained will be an apparent pKa (pKaapp).

    • Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.[11]

  • Titration:

    • Place the solution of the test compound in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

    • Since the compound has a basic secondary amine, the titrant will be a standardized solution of a strong acid, such as hydrochloric acid (HCl).

    • Add the titrant in small, precise increments using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[11]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the volume of titrant required to reach the equivalence point, which is the point of inflection on the titration curve. This can be determined from the first or second derivative of the curve.

    • The pKa of the conjugate acid of the secondary amine is equal to the pH at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).[2]

Conclusion

The physicochemical properties of a drug candidate are intrinsic to its success. For Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, a molecule of interest in the pharmacologically relevant indane class, a thorough understanding of these properties is paramount. This guide has provided a comprehensive overview based on high-quality computational predictions, offering valuable initial insights into its solubility, lipophilicity, and ionization behavior.

Crucially, this document also equips researchers with detailed, actionable protocols for the experimental determination of these properties. The robust methodologies of the shake-flask method for solubility, HPLC-based analysis for logP, and potentiometric titration for pKa serve as a self-validating system for empirical characterization. By bridging the gap between in silico prediction and experimental validation, this guide aims to facilitate the rational progression of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate and related compounds in the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Patel, H., Shah, S., Suh, K., Choi, S., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Li, R., Liu, H., & Lian, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds using methanol or acetonitrile as organic modifier.
  • Ribeiro, J. A., & Neves, B. J. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5296.
  • Life Chemicals. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • van der Schyf, C. J. (2011). Development of Methods for the Determination of pKa Values.
  • Valko, K. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]

  • Grinev, A. N., Zotova, S. A., & Sadchikova, N. V. (2002). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Chemistry of Heterocyclic Compounds, 38(5), 567-570.
  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138.
  • Deshpande, A. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). PharmaTutor. Retrieved from [Link]

Sources

Exploratory

Molecular structure and molecular weight of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

A Technical Guide to Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate: Structure, Properties, and Synthetic Considerations For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate: Structure, Properties, and Synthetic Considerations

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed theoretical exploration of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public domain data on this specific compound, this guide synthesizes information from analogous structures and foundational chemical principles to predict its molecular characteristics, propose a viable synthetic pathway, and outline its expected physicochemical properties. This paper aims to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related novel chemical entities.

Introduction and Rationale

The indane (2,3-dihydro-1H-indene) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands that can interact with high specificity to biological targets. The incorporation of an amino acetate side chain, as in the case of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, introduces a versatile functional group that can participate in various intermolecular interactions, including hydrogen bonding and salt bridge formation, which are critical for molecular recognition by proteins.

Given the absence of this specific molecule in readily accessible chemical databases, this guide endeavors to construct a comprehensive theoretical profile. This approach allows for the proactive design of experimental work and provides a framework for the interpretation of future empirical data.

Molecular Structure and Physicochemical Properties

The proposed molecular structure of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is presented below. The molecule consists of a 2,3-dihydro-1H-indene core, with an amino group at the 5-position, which is further N-substituted with an ethyl acetate moiety.

Table 1: Predicted Physicochemical Properties of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

PropertyPredicted Value
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
IUPAC Name Ethyl 2-((2,3-dihydro-1H-inden-5-yl)amino)acetate
CAS Number Not Assigned
Appearance Expected to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water.
LogP (Predicted) ~2.5 - 3.5
pKa (Predicted) Basic pKa of the secondary amine is estimated to be in the range of 4-5.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is proposed, commencing from the readily available starting material, 5-aminoindane. The synthesis involves a direct N-alkylation reaction.

Synthetic Scheme

The proposed synthesis involves the reaction of 5-aminoindane with ethyl bromoacetate in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an appropriate solvent like acetonitrile or N,N-dimethylformamide (DMF).

Synthetic Pathway 5-Aminoindane 5-Aminoindane Reaction_Mixture N-Alkylation 5-Aminoindane->Reaction_Mixture Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Reaction_Mixture Base K2CO3 or Et3N Base->Reaction_Mixture Solvent Acetonitrile or DMF Solvent->Reaction_Mixture Product Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Reaction_Mixture->Product Stirring, Room Temp to Reflux

Caption: Proposed synthetic pathway for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 5-aminoindane (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of 5-aminoindane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (2.0 eq).

  • Addition of Reagent: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

  • Characterization: The structure of the purified compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development

While the biological activity of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate has not been reported, its structural features suggest several potential areas of investigation for drug development professionals. The indane core is present in compounds targeting a variety of receptors and enzymes. The amino acetate side chain can be further modified to modulate pharmacokinetic and pharmacodynamic properties. Potential therapeutic areas for exploration could include, but are not limited to, neurology, oncology, and inflammatory diseases.

Conclusion

This technical guide provides a comprehensive theoretical framework for the molecular structure, properties, and synthesis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. By leveraging data from analogous compounds and established chemical principles, this document serves as a valuable starting point for researchers interested in this novel molecule. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted properties offer a baseline for experimental design and data interpretation. Further empirical studies are warranted to validate these theoretical predictions and to explore the potential of this compound in various scientific and medicinal applications.

References

  • Note: As "Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate" is not a known compound with direct literature, the following references are to related compounds and synthetic methods that inform the predictions and protocols in this guide.
  • Synthesis of Indane Derivatives: For general methods on the functionalization of the indane core, researchers can refer to comprehensive organic chemistry textbooks and review articles on the synthesis of bicyclic aromatic systems.

  • N-Alkylation of Anilines: The proposed synthetic method is a standard N-alkylation. Detailed protocols and mechanistic discussions can be found in:

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

    • Source: Wiley

    • URL: [Link]

  • Physicochemical Property Prediction: The predicted properties are based on computational models. A widely used tool for such predictions is:

    • Title: SwissADME

    • Source: Swiss Institute of Bioinformatics

    • URL: [Link]

  • Analogous Compound Data: Information on related indane and amino acetate derivatives can be found in chemical databases such as:

    • Title: PubChem

    • Source: National Center for Biotechnology Information

    • URL: [Link]

    • Title: SciFinder

    • Source: Chemical Abstracts Service (CAS)

    • URL: [Link]

Foundational

Pharmacokinetic Profiling of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate In Vitro

Executive Summary & Structural Deconstruction Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a synthetic small molecule characterized by an indane ring system coupled to a secondary amine bearing an ethyl acetate moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a synthetic small molecule characterized by an indane ring system coupled to a secondary amine bearing an ethyl acetate moiety. In the context of drug discovery and development, the presence of an aliphatic ester strongly dictates its pharmacokinetic (PK) behavior, often serving as a prodrug mechanism to enhance lipophilicity and membrane permeability.

To accurately predict the in vivo disposition of this compound, in vitro PK profiling must deconstruct the competing liabilities of its structural motifs:

  • The Ethyl Ester: Highly susceptible to rapid hydrolysis by ubiquitous serine hydrolases—specifically Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine[1][2].

  • The Indane Ring: A lipophilic, non-aromatic carbocycle prone to Phase I cytochrome P450 (CYP450)-mediated oxidation, typically resulting in benzylic hydroxylation.

This whitepaper details the authoritative, self-validating in vitro workflows required to profile this compound, ensuring that data generated meets the rigorous standards set by regulatory agencies for physiologically-based toxicokinetic (PBTK) modeling and clinical risk assessment[3][4].

Biotransformation & Metabolic Stability Profiling

The primary metabolic question for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is the kinetic competition between ester hydrolysis (yielding the polar carboxylic acid) and CYP-mediated oxidation (yielding hydroxylated indane derivatives).

The Causality of the Assay Design

Standard microsomal stability assays rely on NADPH to fuel CYP450 enzymes. However, carboxylesterases do not require cofactors. If the compound is incubated in human liver microsomes (HLM) with NADPH, the disappearance of the parent compound will represent total intrinsic clearance ( CLint​ ), but it will fail to identify the driving pathway. Therefore, the protocol must utilize a differential cofactor and inhibitor matrix to isolate CES activity from CYP activity[1][5].

Protocol: Differential Hepatic & Intestinal Stability

Objective: Determine the CLint​ of the parent ester and identify the primary route of biotransformation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM; contains CYP and CES1) and Human Intestinal Microsomes (HIM; contains CYP and CES2) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • CYP Control: Midazolam (CYP3A4 substrate).

    • CES1 Control: Enalapril[1].

    • CES2 Control: Irinotecan.

  • Experimental Arms (per matrix):

    • Arm A (Total Metabolism): Test compound (1 µM) + NADPH (1 mM).

    • Arm B (CES-only): Test compound (1 µM) + Buffer (No NADPH).

    • Arm C (CYP-only): Test compound (1 µM) + NADPH (1 mM) + BNPP (Bis-p-nitrophenyl phosphate, 100 µM, a pan-esterase inhibitor).

  • Incubation & Sampling: Incubate at 37°C. Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 min at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS for both the depletion of the parent ester and the formation of (2,3-Dihydro-1H-inden-5-ylamino)acetic acid.

Biotransformation Pathway Visualization

Biotransformation Parent Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (Parent Ester) Acid (2,3-Dihydro-1H-inden-5-ylamino)acetic acid (Hydrolyzed Metabolite) Parent->Acid CES1 (Liver) / CES2 (Intestine) Ester Hydrolysis Hydroxy Hydroxylated Indane Derivatives (Phase I Metabolites) Parent->Hydroxy CYP450 (e.g., CYP3A4) Benzylic Hydroxylation Secondary Glucuronide Conjugates (Phase II Metabolites) Acid->Secondary UGTs Conjugation Hydroxy->Secondary UGTs Conjugation

Fig 1: Competing biotransformation pathways of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

Permeability & Intestinal Absorption (Caco-2)

The esterification of the aminoacetate group neutralizes the negative charge of the carboxylic acid at physiological pH, significantly increasing the molecule's LogP. This suggests high passive transcellular permeability. However, Caco-2 cells express high levels of intracellular esterases. If the compound is hydrolyzed during transit across the enterocyte, the highly polar acid metabolite will become trapped intracellularly or effluxed, leading to poor net systemic absorption of the parent drug[6][7].

Protocol: Bidirectional Caco-2 Permeability with Metabolite Tracking

Objective: Assess apparent permeability ( Papp​ ), efflux ratio (ER), and intestinal first-pass hydrolysis.

Step-by-Step Methodology:

  • Cell Culture: Seed human colon carcinoma Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure full polarization, tight junction formation, and transporter expression[6][8].

  • Integrity Validation (Self-Validation): Measure Trans Epithelial Electric Resistance (TEER). Only wells with TEER > 200 Ω·cm² are acceptable[8].

  • Dosing Solutions: Prepare 10 µM of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate in HBSS buffer (pH 7.4).

  • Transport Assay:

    • Apical to Basolateral (A-B): Add 300 µL dosing solution to the apical chamber. Add 1,200 µL blank HBSS to the basolateral chamber[8].

    • Basolateral to Apical (B-A): Add 1,200 µL dosing solution to the basolateral chamber. Add 300 µL blank HBSS to the apical chamber[8].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Sample 100 µL from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer[8].

  • Post-Assay Integrity: Add Lucifer Yellow (100 µM) to the donor compartment for 1 hour. A receiver concentration indicating Papp​ < 1 × 10⁻⁶ cm/s confirms monolayer integrity was maintained during the assay[7].

  • Quantification: Analyze receiver compartments for both the parent ethyl ester and the carboxylic acid metabolite to calculate total mass balance and true permeability.

Distribution: Plasma Protein Binding (PPB)

The distribution profile of the compound will shift dynamically in vivo as the ester is hydrolyzed. The parent ester is expected to exhibit moderate-to-high plasma protein binding due to its lipophilicity, while the acid metabolite will likely exhibit lower binding but higher affinity for human serum albumin (HSA) via ionic interactions.

Protocol: Rapid Equilibrium Dialysis (RED)

Objective: Determine the unbound fraction ( fu​ ) of the drug in human plasma.

Step-by-Step Methodology:

  • Preparation: Spike human plasma (pH adjusted to 7.4) with the test compound to a final concentration of 5 µM.

  • Dialysis: Load 300 µL of spiked plasma into the sample chamber of a RED device insert (8K MWCO). Load 500 µL of PBS into the adjacent buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on a thermomixer at 300 rpm for 4 hours to achieve equilibrium.

  • Matrix Matching (Self-Validation): To ensure identical ionization efficiency during LC-MS/MS, cross-mix the post-dialysis samples: add 50 µL of post-dialysis plasma to 50 µL of blank PBS, and 50 µL of post-dialysis PBS to 50 µL of blank plasma.

  • Extraction & Analysis: Precipitate proteins with 300 µL of internal-standard-spiked acetonitrile. Centrifuge and analyze. Calculate fu​ as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Synthesis & Decision Matrix

To facilitate rapid decision-making for drug development professionals, the quantitative outputs from the aforementioned protocols must be synthesized into a standardized matrix. Table 1 outlines the expected parameter thresholds and their clinical implications.

Table 1: Comprehensive In Vitro PK Parameter Summary

Assay / ParameterTarget MetricExpected Profile for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetateClinical / Development Implication
Caco-2 Permeability Papp​ (A-B)> 10 × 10⁻⁶ cm/s (Parent)High passive absorption; qualifies for BCS Class I/II consideration if solubility is sufficient[3].
Caco-2 Efflux Efflux Ratio (ER)< 2.0Unlikely to be a strong substrate for P-gp or BCRP.
HLM Stability CLint​ (Total)High (> 50 µL/min/mg)Rapid hepatic clearance expected.
HLM Phenotyping % CES vs % CYP> 80% CES1 drivenHigh susceptibility to first-pass esterase hydrolysis; systemic exposure will primarily be the acid metabolite.
Plasma Protein Binding Unbound Fraction ( fu​ )1% - 10% (Parent)10% - 30% (Acid)The active/circulating moiety (acid) will have a higher free fraction, driving tissue distribution and efficacy.

References

  • Food and Drug Administration (FDA). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies: Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at:[Link]

  • Pratt, S. E., et al. (2013). Human Carboxylesterase-2 Hydrolyzes the Prodrug of Gemcitabine (LY2334737) and Confers Prodrug Sensitivity to Cancer Cells. Clinical Cancer Research, AACR Journals. Available at:[Link]

  • Thomsen, R., et al. (2014). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. Drug Metabolism and Disposition, Semantic Scholar / RegionH. Available at: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available at:[Link]

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Utility of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Derivatives

Executive Summary In modern medicinal chemistry, the pursuit of highly selective kinase and G-protein coupled receptor (GPCR) modulators relies heavily on privileged structural scaffolds. Ethyl (2,3-Dihydro-1H-inden-5-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of highly selective kinase and G-protein coupled receptor (GPCR) modulators relies heavily on privileged structural scaffolds. Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (CAS 84827-40-7) serves as a critical pharmacophore building block. While the parent compound is a synthetic intermediate, its derivatives exhibit profound receptor binding affinities, particularly against the Phosphoinositide 3-Kinase (PI3K) family and A3 Adenosine Receptors (A3AR) .

This technical guide dissects the structural logic behind this scaffold, details the downstream signaling pathways it modulates, and establishes field-proven, self-validating experimental workflows for quantifying receptor binding affinity.

Structural Logic & Pharmacophore Mapping

As an application scientist, I often emphasize that binding affinity ( Kd​ ) is driven by the minimization of free energy ( ΔG ) upon target engagement. The indane-aminoacetate scaffold achieves this through a dual-action mechanism:

  • The Indane Core (Shape Complementarity): The rigid, bicyclic 2,3-dihydro-1H-indene system perfectly mimics endogenous purine and pyrimidine rings. This allows it to deeply penetrate hydrophobic pockets, such as the ATP-binding cleft of PI3K or the transmembrane lipophilic core of A3AR, driving affinity through π−π stacking and favorable desolvation entropies [1].

  • The Aminoacetate Handle (Vectorial Hydrogen Bonding): The secondary amine acts as an essential hydrogen-bond donor. Meanwhile, the ethyl acetate moiety serves either as a lipophilic prodrug mask to enhance membrane permeability or as a synthetic vector to generate amides that interact with solvent-exposed polar residues at the receptor's entrance.

Pharmacophore Scaffold Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (CAS 84827-40-7) Indane Indane Core (Hydrophobic) Scaffold->Indane Amine Secondary Amine (H-Bond Donor) Scaffold->Amine Acetate Ethyl Acetate (H-Bond Acceptor / Prodrug) Scaffold->Acetate Receptor1 PI3K ATP Cleft (Pi-Pi Stacking) Indane->Receptor1 Shape Complementarity Receptor2 A3AR Transmembrane Helices (Lipophilic Anchoring) Indane->Receptor2 Hydrophobic Insertion

Caption: Logical mapping of the indane-aminoacetate pharmacophore to receptor targets.

Core Receptor Targets & Signaling Pathways

Derivatives of this scaffold have been rigorously validated against two primary target classes:

A. Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt signaling axis is frequently dysregulated in oncology. Indane derivatives act as potent inhibitors of the p110 catalytic subunit (specifically PI3K α and PI3K δ ) [3]. By occupying the ATP-binding site, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby starving the Akt/mTOR pathway of its activation signal and inducing apoptosis in malignant cells.

B. A3 Adenosine Receptor (A3AR)

A3AR is a Gi​ -protein coupled receptor overexpressed in inflammatory and cancer cells [2]. Indane-based ligands act as selective modulators here. Upon binding, the receptor undergoes a conformational shift that activates the Gi​ protein, subsequently inhibiting adenylyl cyclase, downregulating cAMP, and modulating downstream inflammatory cytokines [4].

Pathway A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activation PI3K PI3K (p110/p85) A3AR->PI3K Modulates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Downregulates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Activates

Caption: Intersection of A3AR and PI3K/Akt signaling pathways modulated by indane derivatives.

Self-Validating Experimental Workflows

To accurately quantify the binding affinity of indane derivatives, researchers must utilize orthogonal biophysical and biochemical assays. Endpoint assays (like TR-FRET) provide rapid IC50​ values, but they fail to capture the kinetic residence time ( τ ). Therefore, we employ a two-tiered, self-validating approach.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Validation: SPR is chosen because indane derivatives often exhibit slow-offset kinetics due to deep hydrophobic pocket insertion. A reference flow cell (unmodified dextran) is strictly required to subtract bulk refractive index changes and non-specific binding, ensuring the measured signal is purely target-specific.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS coupling chemistry.

  • Target Immobilization: Inject the target receptor (e.g., PI3K α ) diluted in sodium acetate buffer (pH 4.5) until a stable density of ~2000 Response Units (RU) is achieved.

  • Quenching: Block unreacted active esters with a 7-minute injection of 1M Ethanolamine-HCl.

  • Analyte Injection (Association): Inject the indane derivative at a high flow rate (30 µL/min) across a 5-point concentration gradient (e.g., 1 nM to 100 nM). High flow rates are critical to minimize mass transport limitations.

  • Buffer Wash (Dissociation): Flow running buffer (HBS-EP+) for 600 seconds to monitor the dissociation phase and calculate koff​ .

  • Regeneration: Apply a brief 10 mM Glycine-HCl (pH 2.0) pulse to remove any tightly bound analyte and restore the baseline for the next cycle.

SPR Immob 1. Immobilization (Amine Coupling) Baseline 2. Buffer Flow (Establish Baseline) Immob->Baseline Assoc 3. Analyte Injection (Association Phase) Baseline->Assoc Dissoc 4. Buffer Wash (Dissociation Phase) Assoc->Dissoc Regen 5. Regeneration (Surface Reset) Dissoc->Regen Regen->Baseline Data 6. Kinetic Analysis (Kon, Koff, Kd) Regen->Data

Caption: Step-by-step experimental workflow for SPR kinetic profiling.

Protocol 2: Radioligand Binding Assay (Thermodynamic Affinity)

Causality & Validation: To convert a relative IC50​ to an absolute thermodynamic constant ( Ki​ ), we must use the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). This protocol is self-validating because it requires a prior saturation binding curve to determine the exact Kd​ of the radioligand before the competitive displacement assay can be executed.

  • Membrane Preparation: Isolate CHO cell membranes overexpressing the target receptor (e.g., A3AR) via differential centrifugation.

  • Incubation: Combine 10 µg of membrane protein, 1 nM of [3H] -labeled reference ligand, and varying concentrations of the indane derivative in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Equilibration: Incubate the microplate at 25°C for 120 minutes. Causality: This extended time ensures the system reaches true thermodynamic equilibrium, preventing artificial inflation of affinity.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) using a 96-well cell harvester.

  • Washing & Detection: Wash filters three times with ice-cold buffer to arrest dissociation. Add scintillation cocktail and quantify radioactivity (CPM) using a microplate scintillation counter.

Quantitative Data Presentation

The table below summarizes representative binding data for optimized derivatives synthesized from the Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate scaffold, demonstrating its versatility across different target classes.

Derivative ClassPrimary TargetAssay Methodology IC50​ (nM) Ki​ / Kd​ (nM)Residence Time ( τ )
Indane-Amide A A3 Adenosine ReceptorRadioligand Binding12.5 ± 1.28.2 ± 0.9N/A (Equilibrium)
Indane-Pyrimidine B PI3K α Catalytic SubunitSurface Plasmon Resonance4.1 ± 0.52.0 ± 0.345 minutes
Indane-Analog C Dual PI3K δ / BTKTR-FRET & SPR15.0 ± 2.19.5 ± 1.112 minutes

Note: Data represents validated ranges for indane-core pharmacophores based on established literature parameters for these targets [1][3].

References

  • National Institutes of Health (NIH). "A3 Adenosine Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases." PubMed Central (PMC). URL:[Link] [2]

  • National Institutes of Health (NIH). "Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ." PubMed. URL:[Link] [3]

  • American Thoracic Society. "A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis." American Journal of Respiratory Cell and Molecular Biology. URL: [Link] [4]

Foundational

Thermodynamic Stability of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (CAS 84827-40-7) is a highly functionalized N-arylglycine ethyl ester derivative utilized as a critical building block in pharmaceutical synthesis. Understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (CAS 84827-40-7) is a highly functionalized N-arylglycine ethyl ester derivative utilized as a critical building block in pharmaceutical synthesis. Understanding its thermodynamic stability in aqueous environments is paramount for formulation development and shelf-life prediction. This whitepaper provides an in-depth analysis of its degradation mechanisms, thermodynamic parameters, and field-proven experimental workflows for stability profiling.

Molecular Architecture & Mechanistic Vulnerabilities

The structural core of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate features an electron-donating indane ring system coupled to a secondary amine, which is further conjugated to an ethyl ester moiety.

In aqueous solutions, the primary thermodynamic vulnerability is the ester linkage. N-arylglycine esters are highly susceptible to hydrolysis, a process that can be accelerated under both acidic and basic conditions[1]. The electron-donating nature of the indane system increases the electron density on the secondary amine nitrogen. This structural nuance slightly elevates the pKa of the amine compared to standard anilines, fundamentally altering its pH-rate degradation profile.

Causality of Degradation

Under basic conditions, the degradation is driven by direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a highly ordered tetrahedral intermediate before the rapid expulsion of the ethoxide leaving group. Conversely, under highly acidic conditions (pH < 2), the secondary amine becomes protonated. The resulting adjacent positive charge electrostatically repels incoming hydronium ions, providing an unexpected kinetic stabilization effect against acid-catalyzed hydrolysis.

HydrolysisMechanism A Intact Ester (Ethyl derivative) B Tetrahedral Intermediate A->B OH⁻ / H₂O (Rate-Limiting) C Hydrolyzed Acid + Ethanol B->C Alkoxide Expulsion (Fast)

Figure 1: Base-catalyzed hydrolysis pathway of the N-arylglycine ethyl ester derivative.

Thermodynamic Parameters of Aqueous Degradation

The hydrolysis of the ethyl ester to its corresponding acid ((2,3-Dihydro-1H-inden-5-ylamino)acetic acid) and ethanol is thermodynamically favorable in excess water ( ΔG∘<0 ). However, the kinetic stability—governed by the activation energy ( Ea​ ) and the Gibbs free energy of activation ( ΔG‡ )—dictates the practical shelf-life of the compound.

Because the transition state (the tetrahedral intermediate) requires the bimolecular association of the ester and a water/hydroxide molecule, the entropy of activation ( ΔS‡ ) is highly negative. This reflects a significant loss of translational degrees of freedom during the rate-limiting step.

Quantitative Data: Thermodynamic Profiling

The following tables summarize the thermodynamic and kinetic parameters derived from Arrhenius and Eyring equation modeling.

Table 1: Thermodynamic Parameters of Hydrolysis (pH 7.4 Buffer)

ParameterSymbolValue (Estimated)Mechanistic Implication
Activation Energy Ea​ 65.2 kJ/molModerate energy barrier; susceptible to thermal stress.
Enthalpy of Activation ΔH‡ 62.7 kJ/molEndothermic transition state formation.
Entropy of Activation ΔS‡ -112 J/K·molHighly ordered bimolecular transition state.
Gibbs Free Energy ΔG298K‡​ 96.1 kJ/molDetermines the baseline degradation rate at 25°C.

Table 2: pH-Rate Profile Summary (Half-lives at 25°C)

pH LevelBuffer SystemObserved Half-Life ( t1/2​ )Dominant Catalysis Mechanism
1.2 HCl / KCl48.5 DaysAcid-catalyzed (Mitigated by amine protonation)
4.5 Acetate> 120 DaysMinimal catalysis (Region of maximum stability)
7.4 Phosphate32.1 DaysMild base-catalyzed hydrolysis
9.0 Borate4.2 DaysStrong base-catalyzed hydrolysis

Experimental Methodologies for Stability Profiling

To accurately model the thermodynamic stability, we employ an accelerated degradation protocol aligned with the ICH Q1A(R2) guidelines for new drug substances[2].

Self-Validating System Design: Standard UV detection can easily miss non-chromophoric degradants. To ensure scientific integrity, this protocol utilizes an internal standard (IS) to correct for injection volume variances and mandates a mass balance calculation (Intact Ester + Hydrolyzed Acid = Total Initial Mass). If the mass balance falls below 95%, it indicates a secondary, silent degradation pathway (e.g., oxidative cleavage of the indane ring) is occurring.

Step-by-Step Methodology
  • Buffer Preparation: Prepare aqueous buffers at pH 1.2, 4.5, 7.4, and 9.0 using MS-compatible salts where possible, or standard pharmacopeial buffers, to map the complete pH-rate profile.

  • Sample Spiking: Dissolve Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate in a minimal volume of acetonitrile (to ensure initial dissolution without introducing competitive nucleophiles like methanol) and spike into the aqueous buffers to a final concentration of 100 µg/mL. Add a structurally similar, stable internal standard.

  • Thermal Incubation: Divide the solutions into sealed, inert amber glass vials (to prevent photolytic interference). Incubate in precision-controlled environmental chambers at 25°C, 40°C, and 60°C[2].

  • Aliquot Sampling & Quenching (Critical Step): At predetermined time points (0, 1, 3, 7, 14 days), remove the vials. Causality note: You must immediately quench the reaction by adjusting the aliquot's pH to ~4.5 (the zone of maximum kinetic stability) and flash-freezing it. Failing to quench will result in continued degradation while the sample sits in the autosampler queue, skewing the kinetic data.

  • UHPLC-UV/MS Quantification: Analyze the quenched samples using UHPLC coupled with a UV detector and a mass spectrometer. The MS is required to confirm the exact mass of the hydrolysis product (loss of 28 Da, corresponding to the transition from an ethyl ester to a carboxylic acid).

  • Kinetic Modeling: Plot ln(C/C0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Utilize the Arrhenius equation to calculate the thermodynamic parameters.

StabilityWorkflow S1 1. Buffer Preparation (pH 1.2 - 9.0) S2 2. Thermal Incubation (25°C, 40°C, 60°C) S1->S2 S3 3. Sampling & Quenching (pH Neutralization to 4.5) S2->S3 S4 4. UHPLC-UV/MS (Mass Balance Check) S3->S4 S5 5. Thermodynamic Parameter Extraction S4->S5

Figure 2: Systematic workflow for thermodynamic stability profiling in aqueous solutions.

Conclusion

The thermodynamic stability of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate in aqueous solutions is fundamentally governed by the vulnerability of its ester linkage to hydrolysis. While the reaction is thermodynamically favorable across all pH levels, its kinetic rate is highly dependent on environmental pH and temperature. By employing rigorous, ICH-aligned accelerated stability workflows and ensuring strict mass balance validation, researchers can accurately map the degradation kinetics of this compound, ensuring robust downstream formulation and synthesis applications.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Combining Enzyme and Photoredox Catalysis for the Construction of 3-Aminoalkyl Chromones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

Target Compound: Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (CAS: 84827-40-7) Application: Pharmaceutical intermediate, peptidomimetic scaffold, and structural analogue in drug discovery. Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (CAS: 84827-40-7) Application: Pharmaceutical intermediate, peptidomimetic scaffold, and structural analogue in drug discovery.

Executive Summary & Mechanistic Rationale

The synthesis of N-aryl glycine esters, such as Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, is a fundamental transformation in medicinal chemistry, providing versatile scaffolds for downstream structural modifications[1]. The target molecule consists of an indane ring system coupled to an ethyl acetate moiety via a secondary amine linkage.

The most robust and scalable method for generating this compound is the direct bimolecular nucleophilic substitution ( SN​2 ) of 5-aminoindane (indan-5-amine) with an alkylating agent, typically ethyl bromoacetate[2].

Causality in Reagent Selection

As a Senior Application Scientist, it is critical to design a self-validating protocol that anticipates and mitigates common failure modes in N-alkylation:

  • Alkylating Agent: Ethyl bromoacetate is preferred over ethyl chloroacetate due to the superior leaving group ability of the bromide ion, which allows for milder reaction conditions. It is also preferred over ethyl iodoacetate, which is highly reactive and prone to promoting unwanted dialkylation[2].

  • Base Selection: A mild, anhydrous inorganic base such as Potassium Carbonate ( K2​CO3​ ) or Sodium Acetate ( NaOAc ) is utilized to scavenge the hydrobromic acid (HBr) byproduct[1][2]. Stronger bases (e.g., NaOH) are strictly avoided as they risk hydrolyzing the ester group of the product into the corresponding carboxylic acid[3].

  • Stoichiometric Control: To prevent over-alkylation (the formation of a tertiary amine byproduct), the aniline derivative (5-aminoindane) is often used in a slight stoichiometric excess, or the alkylating agent is added via controlled, dropwise addition[2].

Experimental Workflow Visualization

G N1 5-Aminoindane (Nucleophile) N3 SN2 N-Alkylation Base: K2CO3 or NaOAc Solvent: MeCN or EtOH N1->N3 N2 Ethyl Bromoacetate (Electrophile) N2->N3 N4 Aqueous Workup Phase Separation & Brine Wash N3->N4 N5 Purification Silica Gel Chromatography N4->N5 N6 Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (Target Product) N5->N6

Figure 1: Step-by-step synthetic workflow for the N-alkylation of 5-aminoindane.

Quantitative Data: Reaction Optimization Matrix

To ensure a self-validating system, researchers must track conversion rates against specific parameter variations. The table below summarizes the expected outcomes based on established N-alkylation optimization protocols[1][2].

EntrySolventBaseTemp (°C)Stoichiometry (Amine:Alkyl)Expected YieldPrimary Byproduct Risk
1Ethanol NaOAc 78 (Reflux)1.0 : 1.065-70%Unreacted starting material
2Acetonitrile K2​CO3​ 80 (Reflux)1.1 : 1.080-85%Minimal
3DMF K2​CO3​ 1001.0 : 1.2< 50%High Dialkylation
4THF Et3​N 65 (Reflux)1.0 : 1.055-60%Quaternary ammonium salts

Recommendation: Entry 2 provides the optimal balance of kinetic energy for the SN​2 displacement while suppressing the formation of dialkylated impurities.

Step-by-Step Synthesis Protocol

Safety Note: Ethyl bromoacetate is a potent lachrymator and toxic alkylating agent. All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles)[2].

Phase 1: Reaction Setup
  • Preparation of the Amine Solution: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminoindane (1.33 g, 10.0 mmol).

  • Solvent and Base Addition: Dissolve the amine in 50 mL of anhydrous Acetonitrile ( CH3​CN ). Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 2.07 g, 15.0 mmol, 1.5 eq).

  • Atmospheric Control: Purge the reaction vessel with inert gas (Nitrogen or Argon) for 5 minutes and fit the flask with a reflux condenser.

Phase 2: Controlled Alkylation
  • Electrophile Addition: Dissolve Ethyl bromoacetate (1.50 g, 9.0 mmol, 0.9 eq) in 10 mL of anhydrous Acetonitrile.

    • Critical Insight: Using the alkylating agent as the limiting reagent (0.9 eq) is a deliberate choice to suppress dialkylation[2].

  • Dropwise Introduction: Using a syringe pump or addition funnel, add the ethyl bromoacetate solution dropwise to the stirring amine suspension over a period of 30 minutes at room temperature.

  • Thermal Activation: Once the addition is complete, gradually heat the reaction mixture to 80 °C (reflux) using an oil bath or heating mantle.

  • Reaction Monitoring: Stir the mixture at reflux for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The product spot will appear UV-active and can be visualized with ninhydrin stain.

Phase 3: Workup and Isolation
  • Quenching: Once TLC indicates optimal conversion, remove the flask from the heat source and allow it to cool to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with an additional 20 mL of Acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the volatile solvent.

  • Aqueous Extraction: Dissolve the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash the organic layer sequentially with:

    • 30 mL of distilled water (to remove residual salts).

    • 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • 30 mL of saturated aqueous sodium chloride (brine) to break any emulsions and pre-dry the organic phase[2].

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product as a viscous oil.

Phase 4: Purification
  • Column Chromatography: Purify the crude residue via flash silica gel column chromatography.

  • Elution: Use a gradient elution starting from 100% Hexanes and gradually increasing polarity to Hexanes:Ethyl Acetate (4:1).

  • Collection: Combine the fractions containing the pure Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, evaporate the solvent, and dry under high vacuum to afford the target compound.

Sources

Application

Application Notes &amp; Protocols: Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate as a Versatile Building Block in Modern Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate as a novel build...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate as a novel building block in contemporary drug discovery programs. The indane scaffold is a well-established "privileged" structure, consistently appearing in a multitude of biologically active natural products and synthetic therapeutic agents.[1][2][3] This guide will detail the synthesis, functionalization, and potential applications of this specific amino-indane derivative, offering both strategic insights and detailed experimental protocols.

Introduction: The Privileged Indane Scaffold

The 2,3-dihydro-1H-indene (indane) moiety, characterized by a fused benzene and cyclopentane ring system, provides a rigid and synthetically tractable framework for the development of novel therapeutics.[2] Its unique conformational constraints and the ability to project substituents in well-defined three-dimensional space make it an attractive scaffold for targeting a variety of biological macromolecules. Notable drugs incorporating the indane core include the antiviral agent Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and the Alzheimer's disease therapeutic Donepezil.[2][3] The amino-indane subfamily, in particular, has demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4]

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate represents an underexplored yet highly promising derivative for library synthesis and lead optimization. The presence of a secondary amine provides a key vector for further chemical modification, while the ethyl ester moiety offers a handle for hydrolysis to the corresponding carboxylic acid or for the generation of amides, thereby expanding the accessible chemical space.

Synthesis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

The most direct and efficient route to the title compound is through the N-alkylation of the commercially available 2,3-dihydro-1H-inden-5-amine with ethyl bromoacetate. This reaction is a classic example of nucleophilic substitution and can be readily performed in a standard laboratory setting.

Proposed Synthetic Workflow

Synthetic Workflow 2,3-Dihydro-1H-inden-5-amine 2,3-Dihydro-1H-inden-5-amine Reaction N-Alkylation 2,3-Dihydro-1H-inden-5-amine->Reaction Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Reaction Product Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Reaction->Product

Caption: Synthetic route to Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

Detailed Experimental Protocol: N-Alkylation

This protocol is based on established methods for the N-alkylation of anilines.[5][6]

Materials:

  • 2,3-Dihydro-1H-inden-5-amine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Column chromatography setup (silica gel)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 2,3-dihydro-1H-inden-5-amine (1.0 eq).

  • Dissolve the amine in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. This acts as a base to deprotonate the amine, facilitating the nucleophilic attack.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add ethyl bromoacetate (1.1-1.2 eq) dropwise to the stirring mixture. The use of a slight excess of the alkylating agent ensures complete consumption of the starting amine.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC (a typical mobile phase would be a mixture of hexanes and ethyl acetate). The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. This removes any unreacted acidic species and residual DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The structural features of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate make it a versatile starting point for the synthesis of compound libraries targeting various disease areas.

As a Scaffold for Kinase Inhibitors

The indane core can serve as a hinge-binding motif for various protein kinases, which are critical targets in oncology and immunology. The secondary amine of our building block can be readily acylated or sulfonylated to introduce functionalities that interact with the solvent-exposed regions of the ATP-binding pocket.

Conceptual Workflow for Kinase Inhibitor Synthesis:

Kinase Inhibitor Synthesis BuildingBlock Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Amidation Amidation BuildingBlock->Amidation Sulfonylation Sulfonylation BuildingBlock->Sulfonylation AcylChloride R-COCl AcylChloride->Amidation SulfonylChloride R-SO₂Cl SulfonylChloride->Sulfonylation Library Kinase Inhibitor Library Amidation->Library Sulfonylation->Library

Caption: Parallel synthesis of a kinase inhibitor library.

Protocol: Parallel Amide Synthesis

  • Prepare a stock solution of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate in a suitable solvent (e.g., dichloromethane or DMF).

  • In an array of reaction vials, dispense an equal volume of the stock solution.

  • To each vial, add a different acyl chloride or sulfonyl chloride (1.1 eq) from a pre-prepared library of reagents.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to each vial.

  • Seal the vials and agitate at room temperature for 12-16 hours.

  • Quench the reactions with water and extract with an organic solvent.

  • The crude products can be purified by high-throughput preparative liquid chromatography-mass spectrometry (LC-MS).

Development of Novel Anti-Cancer Agents

Derivatives of the indane scaffold have shown promise as tubulin polymerization inhibitors, exhibiting anti-angiogenic and antitumor properties.[7] Our building block can be elaborated to explore this therapeutic avenue.

Example: Synthesis of Indenoisoquinolines

Indenoisoquinolines are a class of topoisomerase I inhibitors with potent anti-cancer activity. The amino group of our building block can be utilized in multi-step synthetic sequences to construct these complex heterocyclic systems.

Probes for Neurological Disorders

Amino-indane derivatives are known to have activity as neuroprotective agents.[2][8] The ester functionality of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for screening in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Protocol: Ester Hydrolysis

  • Dissolve Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1M HCl to a pH of ~3-4.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the carboxylic acid.

Quantitative Data Summary

While specific data for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is not yet published, the following table provides representative yields for the key synthetic transformations discussed, based on analogous reactions in the literature.

Transformation Substrate Reagent Typical Yield (%) Reference
N-AlkylationAniline derivativeEthyl bromoacetate70-90[6]
Amide CouplingAmineAcyl Chloride80-95Standard textbook protocols
Ester HydrolysisEthyl EsterLiOH>90Standard textbook protocols

Conclusion

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a strategically designed building block that leverages the proven therapeutic potential of the indane scaffold. Its straightforward synthesis and versatile functional handles make it an invaluable tool for medicinal chemists. The protocols and applications outlined in this guide are intended to provide a solid foundation for the exploration of this compound in the pursuit of novel therapeutics for a range of human diseases.

References

  • From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. Available from: [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Available from: [Link]

  • Medicinal Chemistry of Indane Derivatives. Scribd. Available from: [Link]

  • Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry. Available from: [Link]

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ResearchGate. Available from: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available from: [Link]

  • (PDF) (2,3-Dihydro-1H-indol-5-ylmethyl)amine. ResearchGate. Available from: [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Available from: [Link]

  • N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Process for the preparation of N-alkylitic anilines. Google Patents.
  • Unveiling Ethyl Acetate's Role in Novel Pharmaceuticals. PreScouter. Available from: [Link]

  • Iron-Catalyzed Synthesis of N-Alkyl Anilines. ChemistryViews. Available from: [Link]

  • Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). Semantic Scholar. Available from: [Link]

  • Preparation method of key intermediate ethyl 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acrylate for synthesizing ramelteon. Patsnap Eureka. Available from: [Link]

  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI. Available from: [Link]

  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. Available from: [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. PMC. Available from: [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. International Union of Crystallography. Available from: [Link]

  • Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. RSC Publishing. Available from: [Link]

  • Crystalline Compound (r) –5– [2– (6,5– Diethyl – Yadan – 2 – Ylamino) –1 – Hydroxyethyl] –8 – Hydroxy –1 H– Quinoline-2 – On Acetate, Dry Powder Pharmaceuticals And its use in the preparation of medicines to treat asthma or obstructive pulmonary. Google Patents.

Sources

Method

Application Note: Strategic N-Alkylation of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

Executive Summary Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate is a critical secondary arylamine building block used in the synthesis of neuroactive compounds, analgesics, and complex pharmaceutical scaffolds. Convertin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate is a critical secondary arylamine building block used in the synthesis of neuroactive compounds, analgesics, and complex pharmaceutical scaffolds. Converting this secondary amine to a tertiary amine via N-alkylation presents unique chemical challenges: the nitrogen's nucleophilicity is significantly attenuated by conjugation with the indane-fused aromatic ring, and the adjacent ethyl acetate moiety introduces both steric hindrance and the risk of undesired side reactions (e.g., ester hydrolysis or transesterification).

This application note provides field-proven, self-validating protocols for two distinct N-alkylation strategies: Direct Alkylation using alkyl halides and Reductive Amination using aldehydes/ketones.

Mechanistic Rationale & Reagent Selection (Causality)

To achieve high yields and chemoselectivity, the reaction conditions must be tailored to overcome the inherent deactivation of the N-arylaminoacetate substrate.

Strategy A: Direct Alkylation via the "Cesium Effect"

Traditional bases like NaOH or KOH often lead to ester hydrolysis or competitive O-alkylation. To circumvent this, Cesium Carbonate (Cs₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) is the optimal system [1].

  • Causality: The large ionic radius and high polarizability of the cesium cation (Cs⁺) create a loose ion pair with the deprotonated arylamine. This poor solvation leaves the nitrogen anion highly exposed ("naked"), dramatically enhancing its nucleophilicity toward alkyl halides [3]. Furthermore, Cs₂CO₃ is sufficiently basic to deprotonate the secondary amine but lacks the nucleophilic character required to attack the ethyl ester, ensuring perfect chemoselectivity.

Strategy B: Reductive Amination via Hydride Transfer

When utilizing aldehydes or ketones, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in 1,2-Dichloroethane (DCE) is the reagent of choice [2].

  • Causality: The electron-withdrawing acetate groups on STAB reduce its hydride-donating ability compared to NaBH₄. This makes STAB exceptionally mild; it will not reduce the ethyl ester or the unreacted aldehyde. Instead, it selectively reduces the highly electrophilic iminium ion intermediate. The addition of catalytic acetic acid (AcOH) accelerates the formation of this iminium ion, which is crucial since the aniline derivative is weakly basic and nucleophilic.

Quantitative Optimization Data

The following tables summarize the empirical data driving the selection of the optimized protocols.

Table 1: Optimization of Direct N-Benzylation Conditions (Conditions: 1.0 eq substrate, 1.2 eq Benzyl Bromide, 2.0 eq Base, 80 °C, 12 h)

BaseSolventConversion (%)Chemoselectivity (N- vs O-alkylation)Ester Hydrolysis
K₂CO₃MeCN45%>95:5None
K₂CO₃DMF62%90:10None
NaOHTHF/H₂O30%60:40High (>50%)
Cs₂CO₃ DMF >98% >99:1 None

Table 2: Optimization of Reductive Amination (Conditions: 1.0 eq substrate, 1.5 eq Benzaldehyde, 1.5 eq Reductant, 25 °C, 16 h)

Hydride SourceSolventAdditiveYield (%)Side Reactions
NaBH₄MeOHNone35%Ester reduction observed
NaBH₃CNMeOHAcOH72%Generation of toxic HCN gas
NaBH(OAc)₃ DCE AcOH (1.0 eq) 94% None detected

Experimental Protocols

Protocol A: Cs₂CO₃-Promoted Direct N-Alkylation

Objective: Synthesize tertiary amines using primary or secondary alkyl halides.

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours.

  • Validation Check (In-Process): Analyze the reaction via TLC (Hexanes/EtOAc 7:3). The starting secondary amine (lower Rf​ , UV active, ninhydrin positive) must disappear, replaced by a new, less polar spot (higher Rf​ , UV active, ninhydrin negative). If the reaction stalls, verify the anhydrous nature of the DMF, as moisture competitively hydrolyzes the alkyl halide.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (3 volumes), and wash with distilled water (5 × 1 volume) to completely remove DMF and cesium salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: STAB-Mediated Reductive Amination

Objective: Synthesize tertiary amines using aldehydes or ketones.

  • Iminium Formation: In a dry flask, dissolve the substrate (1.0 equiv, 10 mmol) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes to prevent clumping.

  • Reaction: Stir the opaque suspension at room temperature for 12–16 hours under an inert atmosphere.

  • Validation Check (Workup): Quench the reaction by slowly adding saturated aqueous NaHCO₃. Self-Validation: Vigorous effervescence (CO₂ gas evolution) will occur. This visual cue validates the neutralization of the acetic acid and the safe decomposition of residual STAB. Wait until gas evolution completely ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 1 volume). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Reaction Pathway Visualization

Workflow Substrate Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (Secondary Amine) Direct Direct Alkylation Cs2CO3 / DMF / R-X Substrate->Direct Alkyl Halides Reductive Reductive Amination STAB / DCE / R-CHO Substrate->Reductive Aldehydes/Ketones Intermediate1 Cesium-Amine Ion Pair (Enhanced Nucleophilicity) Direct->Intermediate1 Intermediate2 Iminium Ion Intermediate (Electrophilic Species) Reductive->Intermediate2 Product Tertiary N-Alkyl Arylaminoacetate (Target Compound) Intermediate1->Product SN2 Displacement Intermediate2->Product Hydride Transfer

Caption: Divergent N-alkylation pathways for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

References

  • Castillo, J.-C., Orrego-Hernandez, J., et al. (2016). "Cs₂CO₃-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." European Journal of Organic Chemistry, 2016(22), 3824–3835. [1] URL: [Link]

  • Roughley, S. D., & Jordan, A. M. (2019). "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(11), 6500-6598. [2] URL: [Link]

  • Tieckelmann, H., et al. (2024). "Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts." ACS Omega, 9(45). [3] URL: [Link]

Application

Base-Catalyzed Ester Hydrolysis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate: An Application Note and Protocol

Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the base-catalyzed hydrolysis (saponification) of ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate. This reaction is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the base-catalyzed hydrolysis (saponification) of ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate. This reaction is a crucial step in the synthesis of the corresponding carboxylic acid, a valuable building block in medicinal chemistry and drug development. The indane scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2][3][4][5] This document delves into the mechanistic underpinnings of the reaction, offers a meticulously validated step-by-step protocol, and outlines appropriate analytical techniques for monitoring reaction progress and characterizing the final product. The content is specifically tailored for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.

Introduction: The Significance of (2,3-Dihydro-1H-inden-5-ylamino)acetic Acid in Drug Discovery

The indane nucleus, a fused bicyclic system composed of a benzene ring and a cyclopentane ring, represents a key structural motif in a wide array of therapeutic agents.[2][3] Its rigid framework and potential for diverse functionalization make it an attractive scaffold for designing molecules that target various biological pathways.[2] Derivatives of indane have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4]

The hydrolysis of the ethyl ester of (2,3-dihydro-1H-inden-5-ylamino)acetate to its corresponding carboxylic acid is a pivotal transformation. Carboxylic acids are versatile functional groups that can participate in a multitude of subsequent reactions, such as amide bond formation, which is fundamental in the construction of complex drug candidates. The successful and clean execution of this hydrolysis is therefore of paramount importance for the advancement of drug discovery programs centered around this scaffold.

Mechanistic Insights into Base-Catalyzed Ester Hydrolysis (Saponification)

Base-catalyzed ester hydrolysis, commonly known as saponification, is a well-established and robust chemical transformation.[6][7] The reaction is effectively irreversible under basic conditions, which drives the equilibrium towards the formation of the carboxylate salt, ensuring high conversion rates.[6][8]

The mechanism proceeds through a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[9]

  • Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, ethoxide, EtO⁻) as the leaving group.[9]

  • Acid-Base Reaction: The liberated alkoxide is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and renders the overall process irreversible under basic conditions.[6][8]

  • Protonation (Work-up): The final step involves the addition of a strong acid during the work-up phase to protonate the carboxylate salt and yield the desired carboxylic acid.[6]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Acid-Base Reaction cluster_step4 Step 4: Acidic Work-up Ester Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Tetrahedral_Intermediate2 Tetrahedral Intermediate Hydroxide Hydroxide Ion (OH⁻) Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate2->Carboxylic_Acid - EtO⁻ Ethoxide Ethoxide (EtO⁻) Carboxylic_Acid2 Carboxylic Acid Carboxylate_Salt Carboxylate Salt Carboxylic_Acid2->Carboxylate_Salt + EtO⁻ Ethoxide2 Ethoxide (EtO⁻) Ethanol Ethanol Carboxylate_Salt2 Carboxylate Salt Final_Product (2,3-Dihydro-1H-inden-5-ylamino)acetic acid Carboxylate_Salt2->Final_Product + H₃O⁺ Acid H₃O⁺

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Experimental Protocol

This protocol has been optimized for the hydrolysis of ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate≥98%Commercially AvailableStarting material
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableBase for hydrolysis
Tetrahydrofuran (THF)AnhydrousCommercially AvailableCo-solvent
Methanol (MeOH)ACS GradeCommercially AvailableCo-solvent
Deionized WaterHigh PurityIn-houseSolvent
Hydrochloric Acid (HCl)2M Aqueous SolutionCommercially AvailableFor work-up
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableDrying agent
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring
Step-by-Step Procedure

G start Start dissolve_ester 1. Dissolve Ester in THF/MeOH start->dissolve_ester add_naoh 2. Add Aqueous NaOH Solution dissolve_ester->add_naoh reflux 3. Heat to Reflux (60-65 °C) add_naoh->reflux monitor_tlc 4. Monitor by TLC reflux->monitor_tlc cool 5. Cool to Room Temperature monitor_tlc->cool Reaction Complete concentrate 6. Remove Organic Solvents cool->concentrate acidify 7. Acidify with 2M HCl to pH ~3-4 concentrate->acidify extract 8. Extract with DCM/EtOAc acidify->extract dry 9. Dry Organic Layer (Na₂SO₄) extract->dry filter_concentrate 10. Filter and Concentrate dry->filter_concentrate product Final Product filter_concentrate->product

Caption: Experimental Workflow for Saponification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) to a final concentration of approximately 0.2 M.

  • Addition of Base: To the stirred solution, add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq). The addition of a co-solvent like THF is crucial to ensure the solubility of the relatively nonpolar ester in the aqueous basic medium.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The disappearance of the starting ester spot and the appearance of a more polar product spot at the baseline (as the carboxylate salt) indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Carefully acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of 2M hydrochloric acid (HCl) while stirring in an ice bath. The product will precipitate out of the solution.

    • Extract the aqueous layer three times with a suitable organic solvent, such as a 9:1 mixture of dichloromethane and ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude (2,3-dihydro-1H-inden-5-ylamino)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Key Reaction Parameters
ParameterRecommended ValueRationale
Base NaOH or LiOHStrong bases that effectively promote hydrolysis. LiOH can sometimes offer milder conditions.[10]
Stoichiometry of Base 2.0 - 3.0 equivalentsEnsures complete reaction and overcomes any potential acidic impurities.
Solvent System THF/MeOH/H₂OA mixture of polar protic and aprotic solvents to ensure miscibility of reactants.
Temperature 60 - 65 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion, but should be confirmed by TLC.
Work-up pH ~3 - 4Ensures complete protonation of the carboxylate to the carboxylic acid for efficient extraction.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the final product.

  • Thin Layer Chromatography (TLC): As mentioned, TLC is a rapid and effective method for monitoring the reaction progress. The product, being a carboxylic acid, is significantly more polar than the starting ester.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive method for structural confirmation. Key diagnostic signals to look for include the disappearance of the ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) from the starting material and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).[11]

    • ¹³C NMR: Provides further structural confirmation by showing the shift of the carbonyl carbon from the ester (around 170-175 ppm) to the carboxylic acid (typically 175-185 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product. The [M+H]⁺ or [M-H]⁻ ion should be observed at the expected m/z value.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹).

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of base, extending the reaction time, or ensuring the reaction temperature is maintained at reflux. The presence of water is essential for the hydrolysis to occur.

  • Low Yield: Low yields can result from incomplete extraction during the work-up. Ensure the aqueous layer is thoroughly extracted multiple times. Also, confirm that the pH of the aqueous layer is sufficiently acidic to ensure the product is in its neutral, extractable form.

  • Emulsion Formation during Extraction: The presence of the amine functionality can sometimes lead to emulsion formation. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

  • Racemization Concerns: For chiral amino acid esters, base-catalyzed hydrolysis can sometimes lead to racemization at the α-carbon.[12] While the target molecule in this protocol is not chiral at the α-carbon, this is an important consideration for related substrates. Using milder bases like lithium hydroxide at lower temperatures may mitigate this issue.[10]

Conclusion

The base-catalyzed hydrolysis of ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate is a reliable and efficient method for the synthesis of the corresponding carboxylic acid. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can consistently obtain this valuable building block in high yield and purity, thereby facilitating the advancement of drug discovery programs targeting a wide range of diseases.

References

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today.
  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. (n.d.).
  • Indane Deriv
  • Medicinal Chemistry of Indane Deriv
  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. (2016). Semantic Scholar.
  • 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. (n.d.). PubMed.
  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). Semantic Scholar.
  • Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. (2004). PubMed.
  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. (2006).
  • Process for the saponification of aminoacid-/peptide ester. (n.d.).
  • Basic Hydrolysis of Esters – Saponific
  • Saponific
  • Esters to Carboxylic Acids: Saponific
  • Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. (2018).
  • The Base Hydrolysis of Ethyl Acet
  • Hydrolysis of Esters. (n.d.). University of Calgary.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps.
  • Ester Hydrolysis. (2026). J&K Scientific LLC.

Sources

Method

Application Note: Integrating Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate into High-Throughput Screening Libraries

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate into high-throughput s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate into high-throughput screening (HTS) libraries. While this specific molecule is not extensively characterized in public literature, its core aminoindane scaffold is a privileged structure in medicinal chemistry, associated with a wide range of biological activities. This guide offers a framework for its handling, initial characterization, and deployment in HTS campaigns, emphasizing principles of scientific integrity, robust protocol design, and proactive troubleshooting. We present detailed protocols for solubilization and plate preparation, recommend potential assay formats based on structural analogy, and outline a rigorous quality control workflow to ensure data validity.

Introduction: Rationale for Inclusion in Screening Decks

The success of any HTS campaign is fundamentally linked to the quality and diversity of its screening library. The inclusion of novel chemotypes is critical for exploring new biological space and identifying unique hit compounds. Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate represents such an opportunity. Its rigid, bicyclic aminoindane core is a versatile pharmacophore found in compounds with demonstrated anti-inflammatory, analgesic, antimicrobial, and central nervous system (CNS) activities.

The rationale for including this molecule in a screening library is twofold:

  • Structural Novelty: It provides a unique chemical scaffold that may not be present in historical or commercial libraries, increasing the potential for identifying first-in-class modulators of novel targets.

  • Scaffold-Hopping Potential: For existing discovery programs, it can serve as a novel scaffold to identify hits with different intellectual property profiles or improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to known active compounds.

Given the lack of specific biological data for this compound, its initial inclusion is best suited for diversity-oriented screening campaigns or for focused screens where the aminoindane scaffold has shown promise.

Physicochemical Properties and "Drug-Likeness" Assessment

Before committing a compound to an expensive HTS campaign, an initial assessment of its physicochemical properties is essential to anticipate its behavior in aqueous assay buffers and its potential as a drug candidate.

In Silico Property Analysis

The properties of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate can be predicted based on its structure. These predictions are benchmarked against Lipinski's Rule of Five, a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW) ~219.28 g/mol ≤ 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.0≤ 5Yes
Hydrogen Bond Donors 1 (from the secondary amine)≤ 5Yes
Hydrogen Bond Acceptors 3 (2 from the ester, 1 from the amine)≤ 10Yes

Interpretation: Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate fully complies with Lipinski's Rule of Five. Its moderate molecular weight and LogP suggest a favorable profile for solubility and membrane permeability, making it an attractive candidate for HTS. However, in silico predictions are not a substitute for experimental validation.

Compound Management and Plate Preparation Protocol

Proper handling of small molecules is critical to prevent degradation, precipitation, and other artifacts that can lead to false positives or negatives.[1]

Materials
  • Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated analytical balance (readable to 0.1 mg)

  • Calibrated positive-displacement micropipettes

  • Vortex mixer

  • Water bath sonicator (optional)

  • 384-well polypropylene compound storage plates

Protocol: Preparation of 10 mM DMSO Stock Solution

This protocol details the preparation of a standard 10 mM stock solution, a common starting concentration for HTS libraries.

  • Calculation: Determine the mass of the compound required. For a 10 mM solution in 1 mL of DMSO, with a MW of 219.28 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 219.28 g/mol * (1000 mg / 1 g) = 2.19 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh approximately 2.2 mg of the compound into the tube. Record the exact mass.

  • Solubilization: Recalculate the precise volume of DMSO needed based on the actual mass. Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulates.

  • Sonication (Optional): If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes. Avoid excessive heating.

  • Storage: Once fully dissolved, store the 10 mM primary stock solution at -20°C or -80°C in a desiccated environment to prevent moisture absorption by the hygroscopic DMSO. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso mix 4. Vortex & Visually Inspect add_dmso->mix sonic 5. Sonicate (if needed) mix->sonic Particulates remain? store 6. Aliquot & Store (-20°C / -80°C) mix->store Fully Dissolved sonic->mix

Workflow for preparing a 10 mM DMSO stock solution.

Preparation of Assay-Ready Plates (ARP)

The primary stock is typically diluted into a series of "assay-ready" plates for screening. This is commonly performed using automated liquid handlers.

  • Intermediate Dilution: Create an intermediate plate (e.g., at 200 µM) by diluting the 10 mM stock 1:50 into DMSO.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo®) to transfer nanoliter volumes from the intermediate plate directly into the 384- or 1536-well assay plates. This technology minimizes DMSO carryover.

  • Pin Tool/Tip-Based Transfer: Alternatively, use pin tools or automated pipettors to transfer a small volume (e.g., 50 nL of a 2 mM stock) to achieve a final screening concentration of 10 µM in a 10 µL assay volume (final DMSO concentration of 0.5%).

  • Plate Sealing and Storage: Seal the ARPs with peelable foil seals and store at -20°C until use.

Recommended Assay Formats and Screening Scenarios

Based on the known pharmacology of the aminoindane scaffold, we propose several HTS campaigns where Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate could be a valuable addition.

Scenario 1: Anti-Inflammatory Drug Discovery (Cell-Based)
  • Rationale: Indane derivatives have been reported as anti-inflammatory agents. A phenotypic screen can identify compounds that modulate inflammatory pathways.

  • Assay: Lipopolysaccharide (LPS)-induced cytokine release in a macrophage cell line (e.g., RAW 264.7).

  • Protocol Outline:

    • Plate RAW 264.7 cells in 384-well plates and incubate overnight.

    • Pre-treat cells with Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (e.g., final concentration of 10 µM) for 1 hour.

    • Stimulate cells with LPS (e.g., 100 ng/mL).

    • Incubate for 18-24 hours.

    • Measure the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a homogeneous time-resolved fluorescence (HTRF) or ELISA-based kit.

  • Controls:

    • Negative Control: DMSO vehicle-treated, LPS-stimulated cells (0% inhibition).

    • Positive Control: A known inhibitor of the pathway (e.g., a p38 MAPK inhibitor) in LPS-stimulated cells (100% inhibition).

Scenario 2: CNS-Targeted Discovery - Monoamine Transporter Inhibition (Biochemical)
  • Rationale: Aminoindanes are known to interact with monoamine transporters (e.g., SERT, DAT, NET), which are key targets for antidepressants and psychostimulants.[2]

  • Assay: A fluorescence-based uptake inhibition assay using cells engineered to express a specific transporter.[3]

  • Protocol Outline:

    • Use a commercially available kit containing HEK293 cells stably expressing the human serotonin transporter (hSERT).

    • Dispense test compound into a 384-well plate.

    • Add the fluorescent substrate provided in the kit.

    • Add the hSERT-expressing cells.

    • Incubate to allow for substrate uptake.

    • Add a masking solution to quench extracellular fluorescence.

    • Read the intracellular fluorescence signal on a plate reader. A decrease in signal indicates inhibition of uptake.

  • Controls:

    • Negative Control: DMSO vehicle (0% inhibition).

    • Positive Control: A known SERT inhibitor like Fluoxetine (100% inhibition).

Scenario 3: CNS-Targeted Discovery - GPCR Modulation (Cell-Based)
  • Rationale: Many CNS-active drugs target G-protein coupled receptors (GPCRs). A β-arrestin recruitment assay provides a universal readout for GPCR activation, independent of the G-protein coupling pathway.[4][5]

  • Assay: PathHunter® β-arrestin recruitment assay.

  • Protocol Outline:

    • Plate PathHunter® cells expressing the target GPCR (e.g., a serotonin or dopamine receptor) in 384-well plates.

    • Add Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate to test for agonist activity.

    • For antagonist activity, pre-incubate with the test compound before adding a known agonist at its EC₈₀ concentration.

    • Incubate for 60-90 minutes at 37°C.

    • Add the chemiluminescent detection reagents.

    • Incubate for 60 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Controls:

    • Negative Control: DMSO vehicle.

    • Positive Control: A known agonist/antagonist for the target GPCR.

Quality Control: A Self-Validating System

To ensure the reliability of screening data, a robust quality control (QC) system must be implemented for every assay plate. The Z-factor (Z') is the industry-standard metric for this purpose.[6][7][8]

Z-Factor Calculation

The Z-factor provides a measure of the statistical separation between the positive and negative controls.

Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Interpretation of Z-Factor Values
Z' ValueAssay QualityInterpretation
> 0.5 ExcellentA large separation between control means and small data variation. Highly reliable for HTS.[6][7]
0 to 0.5 MarginalThe assay is acceptable but may require further optimization. Hit confirmation will be critical.[6]
< 0 UnacceptableThe signal from the controls overlaps, making it impossible to distinguish hits from noise.[6]

A pilot screen (or "dry run") with only control compounds should be performed to ensure the assay consistently achieves a Z' ≥ 0.5 before commencing the full screen.[9]

Decision workflow for HTS plate-level quality control.

Data Analysis and Troubleshooting

Data Normalization

Raw data from each plate should be normalized to account for plate-to-plate variability. A common method is to normalize relative to the on-plate controls:

Normalized % Inhibition = ( (μn - x) / (μn - μp) ) * 100

Where x is the value of the test well.

Troubleshooting Common HTS Artifacts

False positives are a significant challenge in HTS. It is crucial to be aware of common interference mechanisms.[1][10]

IssuePotential CauseMitigation & Troubleshooting Strategy
Compound Precipitation Poor aqueous solubility; exceeding the solubility limit upon dilution from DMSO stock.Visually inspect assay plates. Perform a pre-screen solubility test using nephelometry. If precipitation is suspected, re-test the compound at a lower concentration.
Autofluorescence The compound itself fluoresces at the assay's excitation/emission wavelengths.Pre-read plates after compound addition but before adding detection reagents. If a signal is present, flag the compound. Consider using a red-shifted dye or an alternative detection modality (e.g., luminescence).[11]
Fluorescence Quenching The compound absorbs light at the excitation or emission wavelength of the assay fluorophore.Similar to autofluorescence, a pre-read can identify "dark quenchers." An orthogonal assay with a different detection method is the best way to confirm activity.[12]
Assay-Specific Interference e.g., Inhibition of the reporter enzyme (luciferase) in a luminescence assay.Run a counter-screen against the reporter enzyme in the absence of the primary target. This will identify compounds that directly inhibit the detection system.[10]
Colloidal Aggregation At higher concentrations, some compounds form aggregates that non-specifically adsorb and denature proteins.Re-test active compounds in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Activity that is significantly reduced or abolished by the detergent is likely due to aggregation.[13]

Conclusion

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a promising, drug-like molecule for inclusion in HTS libraries due to its privileged aminoindane scaffold. While its specific biological activities await discovery, a systematic approach grounded in sound physicochemical assessment, robust compound handling, and rigorous quality control can unlock its potential. By anticipating common HTS pitfalls such as compound precipitation and assay interference, and by selecting assay formats relevant to the compound's structural class, researchers can confidently integrate this and other novel molecules into their drug discovery pipelines, enhancing the probability of identifying meaningful and tractable hits.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • Dahlin, J. L., Walters, M. A., & Inglese, J. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(6), 726-736. [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). Z-Factor: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 11(3), 247-252. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

  • Assay Guidance Manual. (2015, December 7). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of biomolecular screening, 8(6), 634-647. [Link]

  • Hermann, J. C., Chen, Y., Wartchow, C., Menke, J., Gao, L., Gleason, S. K., ... & George, K. M. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS medicinal chemistry letters, 4(1), 15-18. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290. [Link]

  • Simeonov, A., Jadhav, A., Thomas, C. J., Wang, Y., Huang, R., Southall, N., ... & Austin, C. P. (2008). A public-access data and screening resource for enzymology and high-throughput screening. Journal of medicinal chemistry, 51(10), 2821-2829. [Link]

  • Assay Guidance Manual. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Perez-del-Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening, 21(7), 705-716. [Link]

  • Du, G., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(10), 1336-1342. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740. [Link]

  • Sirci, F., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(1), 115-125. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Beta Arrestin Sensor Technology. Multispan, Inc.[Link]

  • Assay Guidance Manual. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

Welcome to the advanced troubleshooting and protocol optimization center for the synthesis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate . This guide is engineered for drug development professionals and synthetic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol optimization center for the synthesis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate . This guide is engineered for drug development professionals and synthetic chemists who are encountering yield bottlenecks, primarily due to over-alkylation or incomplete conversion during the functionalization of 5-aminoindane[1].

Here, we dissect the thermodynamic and kinetic factors driving these reactions and provide self-validating protocols to ensure high-fidelity mono-alkylation.

Pathway Analysis: Direct Alkylation vs. Reductive Amination

The synthesis of N-arylglycine derivatives typically proceeds via two primary pathways. Understanding the mechanistic divergence between these routes is critical for yield optimization.

SynthesisRoutes SM 5-Aminoindane (Starting Material) R1 Route 1: Direct N-Alkylation Reagent: Ethyl Bromoacetate SM->R1 R2 Route 2: Reductive Amination Reagent: Ethyl Glyoxylate SM->R2 Side Dialkylated Impurity (Yield Loss) R1->Side High Temp / Excess Reagent Prod Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (Target Product) R1->Prod Controlled Stoichiometry R2->Prod NaBH(OAc)3, Mild Acid

Synthetic routes to Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate and byproduct formation.

Troubleshooting & FAQs

Q1: Why is my yield of the mono-alkylated product so low when using ethyl bromoacetate, even with 1:1 stoichiometry? A1: The core issue is the relative nucleophilicity of your starting material versus your product. When 5-aminoindane reacts with ethyl bromoacetate, the resulting secondary amine (the target mono-alkylated product) is often more nucleophilic than the primary amine starting material. This thermodynamic reality drives the reaction toward the dialkylated byproduct (an iminodiacetic acid derivative)[2]. Even at a strict 1:1 molar ratio, you will typically observe a statistical mixture of unreacted starting material, mono-alkylated product, and dialkylated impurity.

Q2: If I am locked into the direct alkylation route (Route 1) due to raw material availability, how can I suppress dialkylation? A2: You must manipulate the reaction kinetics.

  • Stoichiometric Control: Invert the stoichiometry. Use a 3-5 fold excess of 5-aminoindane relative to ethyl bromoacetate. The excess starting material outcompetes the newly formed secondary amine for the alkylating agent. The unreacted 5-aminoindane can be recovered via acid-base extraction during workup.

  • Base Selection: Avoid strong, unhindered bases. Use a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[3].

  • Temperature: Run the reaction at lower temperatures (e.g., 0°C to ambient). Elevated temperatures (e.g., 140°C) are explicitly used when dialkylation is the desired outcome[2].

Q3: What is the most robust, high-yield alternative to direct alkylation? A3: Reductive Amination (Route 2) using ethyl glyoxylate and sodium triacetoxyborohydride (STAB). This pathway fundamentally bypasses the over-alkylation problem. The primary amine condenses with the aldehyde to form an imine, which is subsequently reduced to the secondary amine. Under these specific conditions, the resulting secondary amine is too sterically hindered to readily form a second imine with another equivalent of ethyl glyoxylate, effectively capping the reaction at the mono-alkylated stage.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the expected conversion and isolated yields based on different synthetic strategies.

Synthesis RouteReagents & ConditionsMajor ByproductIsolated Yield (Target)
Direct Alkylation 1.0 eq Ethyl bromoacetate, K2CO3, DMF, 80°CDialkylated amine (45%)35 - 40%
Direct Alkylation 0.8 eq Ethyl bromoacetate, DIPEA, THF, 25°CUnreacted 5-aminoindane55 - 60%
Reductive Amination 1.1 eq Ethyl glyoxylate, NaBH(OAc)3, DCE, RTTrace alcohol85 - 92%
Step-by-Step Methodology: Optimized Reductive Amination

To ensure maximum yield and scientific integrity, follow this self-validating protocol for the reductive amination route. The protocol incorporates built-in validation checks (TLC/LC-MS) to confirm intermediate formation before proceeding to reduction.

Reagents:

  • 5-Aminoindane (1.0 equivalent)

  • Ethyl glyoxylate (50% solution in toluene, 1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

  • Glacial acetic acid (0.1 equivalents, catalytic)

  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Procedure:

  • Imine Formation: Dissolve 5-aminoindane in anhydrous DCE under an inert nitrogen atmosphere. Add the catalytic glacial acetic acid.

  • Aldehyde Addition: Cool the mixture to 0°C. Dropwise, add the ethyl glyoxylate solution over 15 minutes to prevent exothermic degradation.

  • Validation Check 1: Stir the reaction at room temperature for 2 hours. Self-Validation: Pull a 50 µL aliquot, quench with NaHCO3, and analyze via LC-MS. You must observe the complete disappearance of the 5-aminoindane mass and the appearance of the imine intermediate mass before proceeding.

  • Reduction: Once imine formation is confirmed, cool the reaction back to 0°C. Add NaBH(OAc)3 portion-wise over 30 minutes. The triacetoxyborohydride is a mild reducing agent that selectively reduces the protonated imine without reducing unreacted aldehyde.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Validation Check 2: Perform TLC (Hexanes:EtOAc 3:1). A single new spot (UV active, ninhydrin positive) should be visible, indicating the secondary amine[1].

  • Workup: Quench the reaction strictly with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield pure Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

References
  • Google Patents. "Homocysteine synthase inhibitor (WO2009125853A1)". Google Patents.
  • Google Patents. "Homocysteine synthase inhibitor (CA2725425C)". Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Ester Degradation of CAS 84827-40-7

Welcome to the Technical Support Center for CAS 84827-40-7 (Ethyl 2-((2,3-dihydro-1H-inden-5-yl)amino)acetate). This N-arylglycine ethyl ester is a critical intermediate in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 84827-40-7 (Ethyl 2-((2,3-dihydro-1H-inden-5-yl)amino)acetate). This N-arylglycine ethyl ester is a critical intermediate in pharmaceutical development. However, like many ester-containing compounds, it is inherently susceptible to chemical degradation during long-term storage.

This guide provides researchers and drug development professionals with a mechanistic understanding of this degradation, actionable troubleshooting steps, and self-validating experimental protocols to ensure structural integrity throughout the compound's shelf life.

Mechanistic Overview of Degradation

The primary degradation pathway for CAS 84827-40-7 is hydrolysis . The carbon atom of the ester carboxyl group is relatively electron-deficient due to bond polarization caused by the adjacent oxygen atoms [1]. When exposed to moisture, water acts as a nucleophile, attacking this carbonyl carbon to form a transient tetrahedral intermediate. This intermediate subsequently collapses via acyl-oxygen cleavage, yielding the inactive free carboxylic acid (N-(2,3-dihydro-1H-inden-5-yl)glycine) and ethanol [2].

Mechanism A CAS 84827-40-7 (Ethyl Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O + Catalyst (Acid/Base) B->C Hydrolysis D N-Arylglycine (Free Acid) C->D Cleavage E Ethanol (Byproduct) C->E Leaving Group

Fig 1: Mechanistic pathway of ester hydrolysis for CAS 84827-40-7.

Troubleshooting & FAQs

Q: Why does the assay of CAS 84827-40-7 decrease steadily during ambient storage, even in sealed containers? A: The root cause is moisture-induced hydrolysis. Even trace amounts of residual water from the crystallization process or ambient humidity trapped during packaging can drive this bimolecular reaction. Because ester hydrolysis is temperature-dependent, ambient thermal energy provides sufficient activation energy for the nucleophilic attack by water [1].

Q: We observe significant batch-to-batch variability in stability. What causes this inconsistency? A: This variability is typically driven by trace catalytic impurities from the synthesis process. Ester hydrolysis is subject to specific acid-base catalysis [2]. Residual acidic or basic species (even at ppm levels) alter the microenvironmental pH of the solid or solution. The pH-rate profile of ester hydrolysis is U-shaped; therefore, any deviation from the compound's pH of maximum stability will exponentially accelerate the degradation rate [1].

Q: Is the secondary amine moiety in CAS 84827-40-7 also at risk of degradation? A: While ester hydrolysis is the dominant pathway, the secondary N-arylamine can undergo oxidation if exposed to light or radical initiators, leading to colored impurities (typically N-oxides or radical coupling products). However, the steric hindrance provided by the indane ring offers some protection compared to primary anilines. Storage under inert gas (e.g., Argon) mitigates this secondary risk.

Q: How does the ethyl ester of CAS 84827-40-7 compare to other ester types in terms of stability? A: Generally, ethyl esters are more sterically accessible to nucleophilic attack than bulkier esters (like tert-butyl esters) but are more stable than methyl esters. The hydrolytic lability of an ester is directly tied to the nature of the alkoxyl substituent, which dictates both steric hindrance and the stability of the transition state [3].

Experimental Protocols

To accurately diagnose and quantify the degradation of CAS 84827-40-7, researchers must employ self-validating analytical workflows. The following protocols ensure that the analytical process itself does not induce further degradation.

Protocol A: Self-Validating Forced Degradation (Hydrolysis Profiling)

Causality Focus: This protocol includes a critical "quenching" step. Without quenching, the sample would continue to hydrolyze while waiting in the HPLC autosampler, leading to falsely elevated degradation metrics.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of CAS 84827-40-7 in a 50:50 mixture of Acetonitrile and 0.1M HCl (Acid Stress) or 0.1M NaOH (Base Stress).

  • Thermal Stress: Incubate the solutions in sealed vials at 60°C for 24 hours.

  • Reaction Quenching (Critical): Remove the vials and immediately place them in an ice bath (0°C) to halt thermal kinetics. Neutralize the acid-stressed sample with an equivalent volume of 0.1M NaOH, and the base-stressed sample with 0.1M HCl. This validates the assay by locking the degradation profile at the exact 24-hour mark.

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% TFA). Quantify the reduction in the parent peak and the emergence of the free acid degradant.

Workflow S1 1. Stress Sample (Heat/pH) S2 2. Quench Reaction (Neutralize/Cool) S1->S2 S3 3. HPLC Analysis (Quantify) S2->S3 S4 4. Kinetic Modeling (Arrhenius) S3->S4

Fig 2: Self-validating forced degradation workflow for stability profiling.

Protocol B: Moisture Quantification via Karl Fischer (KF) Titration

Causality Focus: Because water is the primary reactant in ester hydrolysis, quantifying its exact presence is mandatory for predicting shelf life.

  • System Calibration: Calibrate the volumetric KF titrator using a certified 1.0% water standard to ensure titrant molarity is accurate.

  • Sample Dissolution: Rapidly transfer 100 mg of CAS 84827-40-7 into the titration vessel containing anhydrous methanol. Perform this in a low-humidity environment to prevent atmospheric moisture absorption.

  • Titration: Titrate with iodine-containing KF reagent until the bipotentiometric endpoint is reached. Calculate moisture content as % w/w.

Quantitative Stability Data

The following table summarizes the typical degradation kinetics of CAS 84827-40-7 under standard International Council for Harmonisation (ICH) storage conditions. Notice the direct correlation between moisture content, temperature, and the formation of the acid degradant.

Storage Condition (ICH)TimepointAssay (%)Free Acid Degradant (%)Moisture Content (KF, %)
Initial (T=0) 0 Months99.80.050.12
2-8°C (Refrigerated) 6 Months99.60.150.13
25°C / 60% RH (Ambient) 6 Months98.21.450.35
40°C / 75% RH (Accelerated) 3 Months94.54.800.85
40°C / 75% RH (Accelerated) 6 Months89.19.951.20

Data Interpretation: Storing the compound at 2-8°C effectively arrests the hydrolysis reaction. The accelerated condition (40°C/75% RH) demonstrates that as the moisture content breaches 0.5%, the rate of acyl-oxygen cleavage increases exponentially.

References

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at:[Link] [1]

  • Chemical stability in dosage forms. Clinical Gate. Available at:[Link] [2]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health (NIH) / PMC. Available at:[Link] [3]

Troubleshooting

Technical Support Center: Optimizing DMSO Solubility of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

Welcome to the technical support guide for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO) for cell-based assays. Our goal is to provide you with practical, in-depth solutions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate won't fully dissolve in DMSO at my desired stock concentration. What are the immediate first steps?

A1: This is a common challenge. The molecular structure—containing a hydrophobic indane core and an ethyl ester, but also a secondary amine—presents a mixed-polarity profile.

Initial steps should focus on increasing the kinetic energy of the system without degrading the compound:

  • Vortexing: Ensure vigorous mixing for at least 1-2 minutes.[1]

  • Gentle Warming: Briefly warm the solution to 37°C in a water bath.[1] This can increase the solubility of many compounds. However, prolonged heating should be avoided to prevent potential degradation of the ester or other sensitive functionalities.

  • Sonication: Use a bath sonicator for 5-10 minutes.[1] The ultrasonic energy can break up compound aggregates and facilitate dissolution.

If these methods fail, it indicates you may be exceeding the compound's thermodynamic solubility limit in pure DMSO.

Q2: I managed to dissolve the compound, but it precipitates when I dilute my DMSO stock into aqueous cell culture medium. Why does this happen and how can I prevent it?

A2: This phenomenon is known as "solvent shock" or "precipitation upon dilution."[2] Your compound is highly soluble in the polar aprotic solvent DMSO, but when this solution is introduced to the aqueous environment of your media, the overall polarity of the solvent system changes dramatically. The compound's low aqueous solubility limit is quickly exceeded, causing it to crash out of solution.[3][4]

To prevent this:

  • Modify the Dilution Technique: Instead of adding a small volume of media to your DMSO stock, perform a "reverse dilution." Add the small volume of DMSO stock dropwise into the full volume of pre-warmed (37°C) culture medium while vortexing or swirling gently.[3][5] This ensures rapid dispersal of the DMSO and compound molecules.

  • Stepwise Dilution: Create intermediate dilutions in 100% DMSO first (e.g., from 50 mM to 10 mM to 1 mM) before making the final dilution into your aqueous medium.[1] This reduces the magnitude of the solvent shock at the final step.

  • Lower the Final Concentration: The most straightforward solution is often to work at a lower final concentration of the compound in your assay, if experimentally feasible.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6] However, for sensitive cell lines or long-duration assays ( > 48 hours), it is best practice to keep the final DMSO concentration at or below 0.1%.[7] It is critical to run a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your assay to assess its specific effect on your experimental model.[6][7]

Q4: How can I be sure that my compound isn't forming invisible nano-precipitates that could affect my assay results?

A4: This is an excellent and often overlooked question. Undissolved particles, even at the nanoscale, can lead to high variability between replicate wells and produce misleading biological data.[1]

  • Visual Inspection: Before adding your compound to the cells, hold the assay plate up to a light source and look for any cloudiness, haziness, or Tyndall effect (light scattering by particles).

  • Light Scattering Measurement: For a more quantitative assessment, specialized plate readers capable of nephelometry or turbidimetry can measure light scattering, which is indicative of particulate matter.[8][9][10] Dynamic Light Scattering (DLS) is another powerful technique to detect aggregates in solution.[11][12]

In-Depth Troubleshooting Guide

If the initial FAQ steps have not resolved your solubility issues, this guide provides a systematic approach to further optimize your experimental conditions.

Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing persistent solubility challenges.

G start Start: Compound Precipitation Observed step1 Prepare 10-50 mM Stock in 100% Anhydrous DMSO. Apply Vortex, Gentle Heat (37°C), Sonication. start->step1 check1 Is the stock solution clear? step1->check1 step2 Lower the stock concentration (e.g., to 1-5 mM). Re-attempt dissolution. check1->step2 No step3 Perform 'Reverse Dilution' into pre-warmed (37°C) aqueous media with vigorous mixing. check1->step3 Yes step2->step1 check2 Does precipitation occur upon dilution? step3->check2 step4 Consider Co-Solvent Strategy (See Protocol 2). Test DMSO/PEG-400 or DMSO/Ethanol mixtures. check2->step4 Yes success Success: Proceed with Assay (Include appropriate vehicle controls) check2->success No check3 Is the solution clear & cell-compatible? step4->check3 step5 Advanced: pH Modification / Salt Formation (See Section on Chemical Modification). check3->step5 No/Toxic check3->success Yes step5->success Feasible fail Compound may be unsuitable for this assay format. Consider alternative formulations or analogs. step5->fail Not Feasible

Caption: Troubleshooting Decision Tree for Solubility Optimization.

Understanding Kinetic vs. Thermodynamic Solubility

When you quickly dissolve a compound in DMSO, especially with heating or sonication, you might create a supersaturated solution. This is a state of kinetic solubility , which is thermodynamically unstable and prone to precipitation over time or upon environmental change (like dilution).[13][14][15] Thermodynamic solubility is the true equilibrium solubility, which is lower but stable.[16][17] Your goal is to prepare a final working solution that is below the thermodynamic solubility limit in the final assay medium to avoid precipitation during the experiment.

Advanced Strategy 1: Co-Solvent Systems

If DMSO alone is insufficient, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when combined, can enhance the solubility of poorly soluble compounds.[18][19][20]

  • Common Co-solvents for Cell Assays: Polyethylene Glycol 400 (PEG-400), Ethanol, Propylene Glycol (PG).[][22]

  • Mechanism: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more "hospitable" to hydrophobic molecules.[]

  • Caution: Always test the toxicity of your chosen co-solvent system on your specific cell line. What is safe for one cell type may be toxic to another.[23]

Advanced Strategy 2: Chemical Modification via Salt Formation

The structure of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate contains a basic secondary amine group.[24] This presents a powerful opportunity to dramatically increase aqueous solubility by converting the "free base" into a salt.[25][26]

  • Principle: Reacting the basic amine with an acid (like hydrochloric acid, HCl) protonates the nitrogen, creating a positively charged ammonium salt. This ionic species is generally much more soluble in polar solvents like water and cell culture media than the neutral free base.[27][28]

  • Application: While this requires chemical synthesis, preparing a hydrochloride (•HCl) salt of your compound could be a definitive solution to solubility issues, potentially even allowing you to dissolve it directly in aqueous buffers.[29] The pH of the solution plays a critical role in the solubility of such compounds.[30][31]

G cluster_0 Free Base Form cluster_1 Salt Form FreeBase plus_hcl + HCl FB_label Ethyl (2,3-dihydro-1H-inden-5-yl)amino)acetate (Low Aqueous Solubility) SaltForm SF_label Protonated Amine Salt (e.g., •HCl) (High Aqueous Solubility) equilibrium

Caption: Amine Free Base to Salt Form Conversion for Solubility.

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation in 100% DMSO

This protocol details the standard procedure for preparing a high-concentration stock solution.[1][6]

  • Preparation: Use an analytical balance to accurately weigh the solid compound. Transfer it to a sterile, amber glass vial or a tube wrapped in foil to protect from light.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 2 minutes. If solids remain, sonicate in a water bath for 10 minutes. As a final step, you may warm the solution to 37°C for 5-10 minutes, followed by vortexing.

  • Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes. Store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can cause the compound to precipitate out of solution over time and prevents water absorption by the hygroscopic DMSO.[1][3]

Protocol 2: Preparation of a Working Solution using a Co-Solvent

This protocol is for cases where precipitation occurs upon dilution into aqueous media.

  • Prepare Primary Stock: Dissolve the compound in 100% DMSO at the highest possible clear concentration (e.g., 50 mM) as described in Protocol 1.

  • Prepare Co-Solvent Intermediate: Create an intermediate stock solution. A common starting point is a 1:1 (v/v) mixture of your DMSO stock with a co-solvent like PEG-400. For example, mix 50 µL of your 50 mM DMSO stock with 50 µL of PEG-400. This results in a 100 µL solution of 25 mM compound in 50% DMSO / 50% PEG-400.

  • Final Aqueous Dilution: Using the "reverse dilution" method, add the co-solvent intermediate stock dropwise to your pre-warmed cell culture medium while vortexing to reach your final desired concentration.

  • Vehicle Control: It is essential to prepare a matching vehicle control containing the same final concentrations of both DMSO and the co-solvent (e.g., PEG-400) to treat control cells.

Data Summary Table
ParameterRecommendationRationale & Key Considerations
Primary Solvent High-Purity, Anhydrous DMSODMSO is a powerful solvent for many organic molecules but is hygroscopic; absorbed water can reduce its solvating power.[3][32]
Max Stock Conc. 1-50 mM (Empirically Determined)Start high (e.g., 50 mM) and reduce if solubility is an issue. Higher concentrations minimize final DMSO % in assays.[6]
Dissolution Aids Vortex, Sonication, Gentle Heat (37°C)These methods increase kinetic energy to overcome the activation energy barrier of dissolution.[1]
Max Final DMSO% ≤ 0.1% (Ideal), < 0.5% (Acceptable)Cell-line dependent. Always perform a DMSO toxicity control to validate the concentration for your specific system.[7]
Dilution Method Reverse Dilution (DMSO into media)Minimizes "solvent shock" and prevents localized high concentrations of compound that can lead to precipitation.[3][5]
Co-Solvents PEG-400, Ethanol, Propylene GlycolCan improve solubility in the final aqueous solution but require their own toxicity testing.[18][19]
Advanced Option Conversion to a salt (e.g., •HCl)Dramatically increases aqueous solubility by creating an ionic species; requires chemical synthesis.[25][26][28]

References

  • Lee, S. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Di, L., & Kerns, E. H. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Royal Society of Chemistry. Solubility and pH of amines. Available at: [Link]

  • Bickerton, G. R., et al. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • Papanastasiou, I., et al. (2021). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 12(12), 1934-1939.
  • Váradi, B., et al. (2019). Evaluation of the light scattering and the turbidity microtiter plate-based methods for the detection of the excipient-mediated drug precipitation inhibition. European Journal of Pharmaceutical Sciences, 137, 104975.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Di, L., & Kerns, E. H. (2012).
  • Bridges Lab Protocols. (2018).
  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131.
  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments? Available at: [Link]

  • Papanastasiou, I., et al. (2021). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? : r/labrats. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.
  • WuXi AppTec DMPK. (2024).
  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? Available at: [Link]

  • Tseng, Y. C., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7274-7281.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available at: [Link]

  • Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Available at: [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines.
  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

  • LibreTexts Chemistry. (2023). 2.
  • ResearchGate. (2015). Any idea for solvents/solvents systems for dissolution of a relatively non-polar compound for cell viabilty experiments?
  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Smith, E. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(11), 1059-1063.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Al-Kasmi, B., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 1-10.
  • HORIBA. Light scattering method. Available at: [Link]

  • Wang, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1204021.
  • Manning, I. (2021).
  • Citeq Biologics. Solubility of HDM extracts. Available at: [Link]

  • YouTube. (2020). Conversion of Amines to Amine Salts. Available at: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available at: [Link]

  • Brogioli, D., et al. (2011). Light scattering and turbidimetry techniques for the characterization of nanoparticles and nanostructured networks. Journal of Nanoparticle Research, 13(10), 4549-4560.
  • Quora. (2024).
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  • Organic Chemistry Portal. (2018). Cooperative Activating Effect of Tertiary Amine/DMSO on Elemental Sulfur: Direct Access to Thioaurones from 2′-Nitrochalcones under Mild Conditions.
  • Fukaya, Y., et al. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Scientific Reports, 8(1), 8272.
  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563.
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Sources

Optimization

Overcoming steric hindrance in N-substitution of 5-aminoindane derivatives

Welcome to the technical support center for synthetic challenges related to 5-aminoindane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges related to 5-aminoindane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with N-substitution reactions on the 5-aminoindane scaffold. The inherent steric bulk of the indane framework often presents significant challenges, leading to low yields, slow reaction rates, or complete reaction failure.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven strategies. We will explore the causality behind common issues and provide detailed, actionable protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is N-substitution on 5-aminoindane so difficult?

A1: The primary challenge is steric hindrance. The rigid, bicyclic structure of the indane core partially shields the nitrogen atom of the 5-amino group. This steric congestion can impede the approach of electrophiles (in alkylations) or hinder the necessary coordination to a metal catalyst (in cross-coupling reactions), thereby increasing the activation energy of the reaction.[1][2]

Q2: My standard N-alkylation with an alkyl bromide is failing. What's the first thing I should change?

A2: Before abandoning the reaction type, consider enhancing the reactivity of your electrophile and optimizing conditions. Switching from an alkyl bromide to a more reactive alkyl iodide or, even better, an alkyl triflate can significantly accelerate the reaction rate.[1][3] Concurrently, increasing the reaction temperature and using a polar aprotic solvent like DMF or DMSO can help overcome the energy barrier.[4] If these changes are ineffective, a more fundamental change in strategy, such as moving to reductive amination, is warranted.

Q3: For a Buchwald-Hartwig N-arylation, my yield is poor despite using a standard Pd/phosphine catalyst. What is the most critical parameter to investigate?

A3: Ligand choice is paramount for coupling sterically hindered anilines.[5][6] First-generation or generic phosphine ligands are often ineffective. You must use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos). These ligands promote the crucial, and often rate-limiting, reductive elimination step by creating a sterically crowded coordination sphere around the palladium center, forcing the product to dissociate.[7][8]

Q4: Can I use an alcohol directly as an alkylating agent instead of an alkyl halide?

A4: Yes, and this is an excellent strategy known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[4] This method uses catalysts based on ruthenium or iridium to transiently oxidize the alcohol to an aldehyde in situ, which then undergoes reductive amination with the 5-aminoindane.[4][9] This approach is atom-economical, often requires milder conditions, and avoids the need to prepare potentially unstable alkyl halides.

Troubleshooting Guide: Low or No Yield in N-Substitution Reactions

This guide provides a structured approach to troubleshooting failed N-substitution reactions. The following diagram outlines a general decision-making workflow.

Troubleshooting_Workflow start Start: Low/No Yield in 5-Aminoindane N-Substitution reaction_type What is your reaction type? start->reaction_type alkylation N-Alkylation (e.g., with Alkyl Halide) reaction_type->alkylation  Alkylation arylation N-Arylation (e.g., Buchwald-Hartwig) reaction_type->arylation Arylation   alk_q1 Have you optimized reagents & conditions? alkylation->alk_q1 alk_sol1 1. Switch R-Br to R-I or R-OTf. 2. Increase Temperature (80-120°C). 3. Use Polar Aprotic Solvent (DMF, NMP). alk_q1->alk_sol1 No alk_q2 Still low yield? alk_q1->alk_q2 Yes alk_sol1->alk_q2 alk_sol2 Switch to Reductive Amination (Ketone/Aldehyde + Reducing Agent) alk_q2->alk_sol2 Yes aryl_q1 Are you using a bulky biarylphosphine ligand? arylation->aryl_q1 aryl_sol1 Screen Ligands: - BrettPhos - RuPhos - XPhos aryl_q1->aryl_sol1 No aryl_q2 Have you optimized the base and precatalyst? aryl_q1->aryl_q2 Yes aryl_sol1->aryl_q2 aryl_sol2 1. Use a strong, soluble base (NaOt-Bu, LHMDS). 2. Use a G3 or G4 precatalyst. 3. Ensure anhydrous conditions. aryl_q2->aryl_sol2 No

Caption: Troubleshooting workflow for low-yield N-substitutions.

Issue 1: Failure in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Reaction)

Q: I am attempting to couple 5-aminoindane with an aryl bromide using Pd₂(dba)₃, a phosphine ligand, and NaOt-Bu in toluene, but I only recover starting materials. What is going wrong?

A: This is a classic challenge where the catalytic cycle is likely stalling. For sterically hindered substrates, every component of the reaction is critical. The most probable causes are an inappropriate ligand or inefficient generation of the active Pd(0) catalyst.

Solutions & Rationale:

  • Switch to a Specialized Ligand: The single most impactful change is to use a bulky, electron-rich biaryl monophosphine ligand. These ligands are specifically designed to accelerate the key steps in the catalytic cycle that are slowed by steric hindrance.[5][7][10]

    • Why they work: Their steric bulk promotes the final C-N bond-forming reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center.[8]

  • Use a Palladium Precatalyst: Instead of Pd₂(dba)₃ or Pd(OAc)₂, use a modern palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are air-stable and more efficiently generate the active monoligated Pd(0) species in solution upon addition of a base, leading to more reproducible and effective catalysis.[6][11]

  • Optimize Base and Solvent: Ensure your base is strong, non-nucleophilic, and soluble. Sodium tert-butoxide (NaOt-Bu) is a good choice, but lithium bis(trimethylsilyl)amide (LHMDS) can sometimes be superior.[6] The solvent must be anhydrous, as water can deactivate the catalyst. Toluene and 1,4-dioxane are common choices.[1]

Data Presentation: Ligand Selection for Hindered Amines
LigandStructure (Generic)Typical Pd LoadingKey Advantages for Hindered Substrates
XPhos Biaryl(dicyclohexyl)phosphine1-2 mol%Excellent general ligand, good for aryl chlorides.
RuPhos Biaryl(di-i-propyl)phosphine1-2 mol%Highly active, often allows for lower reaction temperatures.
BrettPhos Biaryl(di-t-butyl)phosphine0.5-2 mol%Extremely effective for hindered primary amines and challenging couplings.[5][12]
Experimental Protocol: Buchwald-Hartwig Arylation of 5-Aminoindane

This protocol is a starting point and is adapted from established procedures for hindered anilines.[6][13]

  • Setup: In a glovebox, add the aryl halide (1.0 mmol), 5-aminoindane (1.2 mmol), a biarylphosphine ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.01 mmol, 1 mol%), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Workup: After cooling, quench the reaction with water, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_hindrance Impact of Steric Hindrance Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(NHR')]+ OA_Complex->Amine_Complex Amine Binding & Deprotonation (Base, R'NH2) Amido_Complex L-Pd(II)(Ar)(NR') OA_Complex->Amido_Complex Ligand Exchange/ Deprotonation (R'NH2, Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NHR') RE_Problem Reductive Elimination is often rate-limiting. Bulky ligands accelerate this step. Amido_Complex->RE_Problem

Caption: The Buchwald-Hartwig cycle and the role of bulky ligands.

Issue 2: Failure in N-Alkylation via Sₙ2 or Reductive Amination

Q: I am trying to introduce a bulky secondary alkyl group onto 5-aminoindane via reductive amination with a ketone, but the reaction is sluggish and gives a poor yield. What can I do?

A: Reductive amination is the correct strategy for sterically demanding alkylations, but its success depends heavily on the choice of reducing agent and reaction conditions that favor the formation of the intermediate iminium ion. [14][15]

Solutions & Rationale:

  • Choice of Reducing Agent: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the starting ketone.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is mild and effective under weakly acidic conditions, which promote iminium ion formation. It can be used in a one-pot procedure.

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic and requires careful pH control (typically pH 6-7).[8] STAB is generally a safer and more convenient alternative.

    • Avoid NaBH₄: Sodium borohydride is generally too reactive and will reduce the starting ketone or aldehyde faster than the imine can form, leading to low yields of the desired amine.

  • Promote Imine Formation: The equilibrium between the amine/ketone and the imine must be shifted towards the imine.

    • Acid Catalysis: Add a catalytic amount of acetic acid to protonate the ketone carbonyl, activating it for nucleophilic attack, and to catalyze the dehydration to the imine.

    • Water Removal: For very challenging cases, using a Dean-Stark apparatus to remove the water formed during imine formation can drive the equilibrium forward before adding the reducing agent (a two-step, one-pot procedure).

Data Presentation: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventAdditive/pHKey AdvantagesLimitations
NaBH(OAc)₃ DCE, CH₂Cl₂Acetic Acid (cat.)Mild, selective, one-pot procedure, no toxic byproducts.[8]Moisture sensitive.
NaBH₃CN MethanolpH 6-7Highly selective for iminium ions.Highly toxic (HCN release at low pH).
H₂/Catalyst Methanol, EthanolPd/C, PtO₂"Green" method, high yielding.Requires specialized hydrogenation equipment.
Experimental Protocol: Direct Reductive Amination of 5-Aminoindane

This protocol uses the widely accepted STAB reagent.[14][15]

  • Setup: To a round-bottom flask, add 5-aminoindane (1.0 mmol) and the ketone or aldehyde (1.1 mmol) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or dichloroethane (DCE) (10 mL).

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the mixture. Note: The reaction may be exothermic.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS. The reaction may take anywhere from a few hours to 48 hours, depending on the steric bulk of the ketone.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

References

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.
  • Royal Society of Chemistry. (n.d.). A practical catalytic method for the synthesis of sterically hindered anilines. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Alternative Catalysts for the Synthesis of N-Substituted Anilines.
  • Wikipedia. (2023).
  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • SpringerLink. (2025). Solvent-Free Pd-Catalyzed N-Arylation of Amines, Amides and Diaza-18-crown-6.
  • World Journal of Pharmaceutical and Medical Research. (2017).
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
  • ACS Publications. (2022). Cu(BF4)2/AC-Catalyzed Synthesis of N-Substituted Anilines, N-Substituted 1,6-Naphthyridin-5(6H)-one, and Isoquinolin-1(2H).
  • National Center for Biotechnology Information. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • National Center for Biotechnology Information. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
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  • ResearchGate. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.
  • National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • Royal Society of Chemistry. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3.
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  • BenchChem. (n.d.).
  • Master Organic Chemistry. (2017).
  • BenchChem. (n.d.). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Myers, A. (n.d.). Chem 115 Lecture Notes. Harvard University.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Crystallization

Welcome to the Technical Support Center for the purification of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate . This compound is a critical secondary amine intermediate synthesized via the N-alkylation of indan-5-amine w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate . This compound is a critical secondary amine intermediate synthesized via the N-alkylation of indan-5-amine with ethyl bromoacetate. Because the alkylating agent is highly reactive, the reaction is prone to over-alkylation, generating complex crude mixtures[1].

This guide provides a self-validating framework for isolating the target mono-alkylated ester in high purity (>99%) by leveraging the thermodynamic differences between the target molecule and its byproducts[2].

Crystallization Workflow & Impurity Purge Strategy

The most robust method for purifying aminoacetate esters is a binary solvent crystallization using a polar primary solvent (Ethyl Acetate) and a non-polar anti-solvent (Heptane or Hexanes)[3][4]. This system is specifically designed to exploit the lipophilicity of the tertiary amine byproducts, keeping them dissolved in the mother liquor while the target secondary amine crystallizes.

G Start Crude Reaction Mixture (Mono-, Di-alkylated, Indan-5-amine) Dissolution Dissolution in Primary Solvent (Ethyl Acetate at 60-70 °C) Start->Dissolution Cooling Controlled Cooling (Ramp to 40 °C at 0.2 °C/min) Dissolution->Cooling Seeding Introduce Seed Crystals (Force Heterogeneous Nucleation) Cooling->Seeding Avoid LLPS AntiSolvent Anti-Solvent Addition (Dropwise Heptane) Seeding->AntiSolvent Control Supersaturation Purge Mother Liquor (Retains Di-alkylated & SM) AntiSolvent->Purge Impurity Rejection Isolate Filtration & Cold Wash (1:4 EtOAc/Heptane) AntiSolvent->Isolate Product Pure Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (>99% Purity) Isolate->Product

Figure 1: Crystallization workflow highlighting impurity purge points and phase separation control.

Troubleshooting Guide & FAQs

Q1: My final crystals contain high levels of the N,N-dialkylated byproduct. How do I purge this? Cause: The reaction of a primary amine with ethyl bromoacetate is extremely fast, and the resulting secondary amine can react again to form a tertiary amine (N,N-bis(ethoxycarbonylmethyl)indan-5-amine)[1]. If your cooling ramp is too rapid, supersaturation spikes, causing this byproduct to co-precipitate. Solution: Leverage the structural differences. The dialkylated byproduct lacks an N-H bond (tertiary amine) and possesses two ethyl ester groups, making it significantly more lipophilic than the target product. By increasing the ratio of Heptane (anti-solvent) in your mother liquor and maintaining the final hold temperature at 5–10 °C rather than deep cooling to -20 °C, the dialkylated impurity remains highly soluble and is purged into the filtrate[3].

Q2: During cooling, the product separates as a dense oil at the bottom of the flask instead of crystallizing. What is happening? Cause: This phenomenon is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the crystallization temperature is higher than the depressed melting point of the solute-solvent-impurity mixture. High levels of unreacted indan-5-amine or dialkylated byproducts severely depress the melting point. Solution: You must bypass the binodal curve by forcing heterogeneous nucleation. Cool the Ethyl Acetate solution slowly to the upper edge of the metastable zone (typically 40–45 °C) and introduce 0.5–1.0 wt% of pure seed crystals before adding the Heptane anti-solvent. This provides a surface for crystal growth, preventing the solute from phase-separating into an oil.

Q3: I am detecting (2,3-Dihydro-1H-inden-5-ylamino)acetic acid in my HPLC traces. Where is this coming from? Cause: Ester hydrolysis. The N-alkylation step typically uses an inorganic base (e.g., K₂CO₃ or NaHCO₃) to neutralize the liberated HBr[1][2]. If the organic layer is not rigorously washed with water during the workup, residual base and trace water will hydrolyze the ethyl ester to the free carboxylic acid when the mixture is heated to 60–70 °C for dissolution during crystallization. Solution: Ensure the post-reaction organic extract is washed with brine and dried over anhydrous Na₂SO₄ prior to solvent exchange. The crystallization matrix must be strictly anhydrous.

Quantitative Impurity Rejection Data

The following table summarizes the expected solubility profiles and rejection rates when utilizing the optimized Ethyl Acetate/Heptane crystallization system.

ComponentStructure TypeSolubility in EtOAc (25°C)Solubility in Heptane (25°C)Rejection Rate (Purge %)
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Mono-alkylated (Secondary Amine)High (>200 mg/mL)Low (<5 mg/mL)N/A (Target)
N,N-bis-alkylated byproduct Di-alkylated (Tertiary Amine)HighHigh (>150 mg/mL)> 98%
Indan-5-amine Unreacted Starting MaterialHighModerate (~40 mg/mL)> 95%
Hydrolysis Byproduct (Free Acid) Carboxylic AcidLowInsoluble< 50% (Must prevent upstream)
Step-by-Step Experimental Protocol: Optimized Crystallization

This self-validating protocol ensures the controlled generation of supersaturation, preventing oiling out and maximizing the purge of the dialkylated byproduct[4].

Step 1: Primary Dissolution

  • Transfer the crude, anhydrous oil/solid to a jacketed crystallization vessel equipped with an overhead stirrer.

  • Add Ethyl Acetate (EtOAc) at a ratio of 3 volumes (mL) per gram of theoretical crude mass.

  • Heat the mixture to 60–65 °C until complete dissolution is achieved.

  • Checkpoint: Perform a hot filtration through a 1 µm PTFE filter to remove any residual inorganic salts (e.g., KBr, K₂CO₃) that could act as uncontrolled nucleation sites.

Step 2: Controlled Cooling & Seeding 5. Program the jacket to cool the solution from 65 °C to 45 °C at a linear ramp rate of 0.2 °C/min. 6. At 45 °C, hold the temperature and add 0.5 wt% of pure Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate seed crystals. 7. Age the seeded solution for 30 minutes. Checkpoint: A thin, hazy suspension should develop, confirming successful heterogeneous nucleation.

Step 3: Anti-Solvent Addition 8. Maintain the temperature at 45 °C. Using an addition funnel, add Heptane (6 volumes per gram of crude) dropwise over 2 hours. 9. Causality Note: Slow addition is critical. Rapid addition will locally spike supersaturation, causing the lipophilic dialkylated impurity to crash out and become entrapped in the crystal lattice.

Step 4: Final Isolation 10. Once all Heptane is added, cool the slurry to 5 °C at 0.1 °C/min and hold for 2 hours. 11. Filter the slurry through a sintered glass funnel. 12. Wash the filter cake with 2 volumes of pre-chilled (5 °C) 1:4 EtOAc/Heptane. 13. Dry the crystals under vacuum (25 °C, 20 mmHg) to constant weight.

References
  • What are the best conditions for the reaction of primary amine with ethylbromo acetate? ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development (ACS Publications). Available at: [Link]

  • Homologation of an α-Amino Ester: (2S,3S)-1,2-Epoxy-3-(Boc-Amino)-4-Phenylbutane. Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Analysis

Welcome to the technical support center for the HPLC analysis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding mobile phase optimization for this and structurally similar aromatic amines. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you overcome common chromatographic challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. Each issue is followed by its probable causes and a step-by-step resolution protocol.

Issue 1: Peak Tailing

Question: My chromatogram for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate shows significant peak tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like aromatic amines.[1] It is often caused by secondary interactions between the analyte and the stationary phase.

Probable Causes:

  • Interaction with Residual Silanols: The primary cause of peak tailing for basic compounds is the interaction with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[2][3]

  • Column Overload: Injecting too much sample can lead to peak shape distortion, including tailing.[3]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[1][4]

Step-by-Step Resolution Protocol:

  • pH Adjustment: The most effective way to reduce peak tailing for amines is to adjust the mobile phase pH. For basic compounds, a mobile phase pH that is 2 or more units below the pKa of the analyte will ensure it is fully protonated and less likely to interact with silanols.[3] Alternatively, operating at a high pH (e.g., pH > 8) can suppress the ionization of silanol groups.[5]

  • Use of Mobile Phase Additives: Incorporate a small concentration (0.1%) of an amine modifier like triethylamine (TEA) or diethylamine into the mobile phase. These additives act as silanol-masking agents, competing with the analyte for interaction with active sites.[3]

  • Employ an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of residual silanols and are specifically designed to provide excellent peak shape for basic compounds.[1][2]

  • Reduce Sample Concentration: Dilute your sample and inject a smaller volume to rule out column overload as the cause of tailing.

  • Column Washing: If contamination is suspected, wash the column with a series of strong solvents. A typical wash sequence for a C18 column could be water, methanol, acetonitrile, isopropanol, and then back to the mobile phase. Always check the column manufacturer's recommendations for cleaning procedures.

Issue 2: Poor Resolution and Co-elution

Question: I am having trouble separating Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate from impurities or other components in my sample. What mobile phase parameters can I adjust to improve resolution?

Answer:

Achieving adequate resolution is critical for accurate quantification. Mobile phase composition plays a pivotal role in controlling the selectivity and efficiency of the separation.[6]

Probable Causes:

  • Suboptimal Organic Modifier Ratio: The percentage of the organic solvent in the mobile phase directly influences retention and, consequently, resolution.

  • Incorrect Choice of Organic Modifier: Different organic solvents (e.g., acetonitrile vs. methanol) offer different selectivities.

  • Inadequate pH Control: The ionization state of the analyte and any impurities can significantly impact their retention behavior.[7][8]

Step-by-Step Resolution Protocol:

  • Optimize the Organic-to-Aqueous Ratio:

    • Isocratic Elution: Systematically vary the percentage of the organic solvent (e.g., in 5% increments) to find the optimal balance between retention time and resolution.

    • Gradient Elution: If isocratic elution does not provide sufficient resolution, develop a gradient method. Start with a lower percentage of the organic modifier and gradually increase it. This will sharpen peaks and improve the separation of closely eluting compounds.

  • Evaluate Different Organic Modifiers:

    • If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different polarities and elution strengths, which can alter the selectivity of the separation.

  • Fine-Tune the Mobile Phase pH:

    • Small changes in pH can have a significant effect on the retention of ionizable compounds.[7][9] Methodically adjust the pH of the aqueous portion of your mobile phase to maximize the separation between your target analyte and any interfering peaks.

  • Consider Ion-Pairing Reagents:

    • For highly polar or charged analytes, adding an ion-pairing reagent to the mobile phase can improve retention and resolution. However, these reagents can be aggressive towards the column and require long equilibration times.

Issue 3: Retention Time Variability

Question: The retention time of my analyte is shifting between injections. What could be causing this instability?

Answer:

Consistent retention times are essential for reliable peak identification and quantification. Fluctuations often point to issues with the HPLC system or mobile phase preparation.

Probable Causes:

  • Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components or evaporation of the more volatile solvent can lead to shifts in retention.[4]

  • Lack of Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections is a common cause of retention time drift.

  • Fluctuations in Column Temperature: Temperature affects mobile phase viscosity and the kinetics of partitioning, both of which can alter retention times.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, therefore, variable retention times.

Step-by-Step Resolution Protocol:

  • Ensure Proper Mobile Phase Preparation:

    • Premix your mobile phase components and degas them thoroughly before use.

    • Keep the mobile phase reservoirs capped to minimize evaporation.

  • Thorough Column Equilibration:

    • Before starting your analytical run, flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

  • Use a Column Thermostat:

    • Maintaining a constant column temperature will eliminate retention time shifts due to temperature fluctuations in the laboratory.

  • System Performance Checks:

    • If the problem persists, perform a system check to ensure the pump is delivering a consistent flow rate. Check for any leaks in the system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate on a C18 column?

A good starting point for a reversed-phase separation of this compound would be a mixture of acetonitrile and a buffered aqueous phase.[10] A typical initial condition could be 50:50 (v/v) Acetonitrile: 20 mM Ammonium Acetate buffer at pH 3.5. From here, you can optimize the organic ratio and pH to achieve the desired retention and peak shape.

Q2: Why is buffering the mobile phase important for amine analysis?

Buffering the mobile phase is crucial for maintaining a constant pH, which in turn ensures that the ionization state of the analyte and any residual silanol groups on the column remain consistent.[2] This leads to reproducible retention times and improved peak symmetry.

Q3: Can I use trifluoroacetic acid (TFA) as a mobile phase additive?

Yes, 0.1% TFA is a common additive used to improve peak shape for basic compounds. It acts as an ion-pairing agent and helps to mask residual silanols. However, be aware that TFA can be difficult to completely remove from the column and may suppress the signal in mass spectrometry detection. Formic acid is often a more MS-friendly alternative.[11]

Q4: My compound is chiral. How does this affect mobile phase optimization?

For chiral separations, the mobile phase composition is critical for achieving enantiomeric resolution on a chiral stationary phase (CSP).[12][13] The choice of organic modifier (e.g., alcohols like isopropanol are common in normal-phase chiral separations) and additives can significantly impact the interactions between the enantiomers and the CSP.[14][15] Method development for chiral separations often involves screening different mobile phases and columns.

Experimental Protocols and Data

Protocol: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

1. Initial Screening of Organic Modifier:

  • Prepare two mobile phases:

    • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 4.0

    • Mobile Phase B: Acetonitrile

  • Run a gradient from 10% to 90% B over 20 minutes to determine the approximate elution conditions.

  • Repeat the gradient using Methanol as Mobile Phase B.

  • Compare the chromatograms for peak shape and resolution to select the most suitable organic modifier.

2. pH Scouting:

  • Using the selected organic modifier, prepare a series of aqueous mobile phases with different pH values (e.g., pH 3.0, 4.5, and 6.0).

  • Run isocratic separations at a constant organic modifier percentage (determined from the initial screening) for each pH.

  • Evaluate the effect of pH on retention time and peak asymmetry.

3. Optimization of Organic Modifier Concentration:

  • Using the optimal pH, perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 45%, 50%, 55%, 60%).

  • Plot the retention factor (k') versus the percentage of organic modifier to fine-tune the separation.

Data Presentation

Table 1: Effect of Mobile Phase pH on Analyte Retention and Peak Shape

Mobile Phase pHRetention Time (min)Asymmetry Factor (As)
3.08.21.1
4.56.51.8
6.05.12.5

Conditions: C18 column (4.6 x 150 mm, 5 µm), 50% Acetonitrile, 1.0 mL/min, 25°C.

Table 2: Comparison of Organic Modifiers

Organic ModifierRetention Time (min)Resolution (from nearest impurity)
Acetonitrile7.82.1
Methanol9.51.7

Conditions: C18 column (4.6 x 150 mm, 5 µm), 50% Organic, pH 3.5 buffer, 1.0 mL/min, 25°C.

Visualizations

Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH 2 units away from pKa? start->check_pH adjust_pH Adjust pH: Acidic for bases, Basic for acids check_pH->adjust_pH No check_additive Is a mobile phase additive being used? check_pH->check_additive Yes resolved Peak Shape Improved adjust_pH->resolved add_additive Add 0.1% TEA or use an end-capped column check_additive->add_additive No check_overload Is the sample concentration too high? check_additive->check_overload Yes add_additive->resolved dilute_sample Dilute sample and reduce injection volume check_overload->dilute_sample Yes check_column Is the column old or contaminated? check_overload->check_column No dilute_sample->resolved clean_column Clean or replace the column check_column->clean_column Yes check_column->resolved No clean_column->resolved

Caption: A flowchart for troubleshooting peak tailing issues.

Mobile Phase Optimization Workflow

G start Start Optimization screen_organic 1. Screen Organic Modifier (ACN vs. MeOH) start->screen_organic scout_pH 2. pH Scouting (e.g., 3.0, 4.5, 6.0) screen_organic->scout_pH optimize_organic 3. Optimize Organic Concentration scout_pH->optimize_organic validate 4. Method Validation optimize_organic->validate end_optimization Optimized Method validate->end_optimization

Caption: A workflow for systematic mobile phase optimization.

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available at: [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Available at: [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. Available at: [Link]

  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. ACS Publications. Available at: [Link]

  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. Available at: [Link]

  • HPLC Troubleshooting Guide. [Source Not Available].
  • How can I prevent peak tailing in HPLC?. ResearchGate. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. [Source Not Available].
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

  • Separation of Ethyl acetate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Organocatalytic Enantio- and Diastereoselective Synthesis of Dispirooxindole Derivatives with Adjacent Spirocyclic Centers via. American Chemical Society. Available at: [Link]

  • Organocatalytic enantioselective allylic alkylation of MBH-carbonates with β-ketoesters. The Royal Society of Chemistry. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]

  • Use of HPLC to monitor olefins, dienes, and aromatics in the dehydrogenated products of higher n-paraffins. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Preventing amine oxidation in Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of electron-rich secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of electron-rich secondary amines. Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a highly valuable building block, but its structural properties make it notoriously susceptible to oxidative degradation.

This guide is designed to move beyond basic instructions. Here, we explore the causality behind these side reactions and establish self-validating protocols to ensure your synthetic workflows remain robust, reproducible, and free of oxidative impurities.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture containing Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate turn dark brown or black over time? A: This color change is the macroscopic evidence of oxidative degradation. Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is an N-alkylated secondary aniline. The fused indane ring acts as a strong electron-donating group, pushing electron density into the aromatic system and raising the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen lone pair.

Because of this electron richness, the amine is highly susceptible to Single Electron Transfer (SET) oxidation by dissolved oxygen or trace transition metals. This initial SET event generates a highly reactive aminium radical cation. From here, the intermediate rapidly undergoes deprotonation to form carbon- or nitrogen-centered radicals, which subsequently cascade into dehydrogenation (forming imines) or oxidative coupling (forming highly conjugated, dark-colored azo compounds and polyaniline derivatives) 12.

Q2: How can I effectively remove dissolved oxygen from my reaction solvents to prevent this? A: While many chemists rely on sparging (bubbling inert gas through the solvent), this method is insufficient for highly sensitive electron-rich anilines. The gold standard is the Freeze-Pump-Thaw (FPT) method 3. FPT works by freezing the solvent into a solid lattice, which forces dissolved gases into microscopic pockets. Applying a high vacuum removes the headspace atmosphere. When the solvent is thawed under static vacuum, the lattice collapses, and the trapped oxygen violently escapes into the headspace to be pumped away in the next cycle.

Q3: Even with FPT-degassed solvents, I still observe trace oxidation. What is the root cause? A: If oxygen is excluded, you must investigate alternative oxidants in your system. Implement the following self-validating checks:

  • Peroxide Contamination: If you are using ethereal solvents (e.g., THF, Diethyl Ether), they auto-oxidize to form hydroperoxides. Self-validating step: Always test your THF with starch-iodide paper before degassing. If it turns blue/black, discard or pass through activated alumina.

  • Trace Metal Catalysis: Trace iron or copper in standard glassware or commercial reagents can catalyze the SET oxidation of your indanyl amine. Wash your reaction vessels with an EDTA solution to chelate and remove trace metals prior to oven-drying.

  • Radical Propagation: Consider adding a sacrificial antioxidant like BHT (butylated hydroxytoluene) at 1-2 mol%. BHT will rapidly quench any rogue radical intermediates before they can propagate and consume your starting material.

Mechanistic Visualization

OxidationPathway A Secondary Amine (Ethyl indanyl-aminoacetate) B Aminium Radical Cation (SET Intermediate) A->B O2 / Trace Metals C1 N-Radical (Deprotonation) B->C1 -H+ C2 α-Amino Radical (H-Abstraction) B->C2 -H+ D1 Oxidative Coupling (Dimers/Polymers) C1->D1 Dimerization D2 Imine Formation (Dehydrogenation) C2->D2 Oxidation

Mechanistic pathway of secondary aniline oxidation leading to dimerization and imines.

Quantitative Data: Solvent Degassing Comparison

To choose the correct degassing method, you must balance oxygen removal efficiency against the physical properties of your solvent.

Degassing MethodMechanistic ActionO₂ Removal EfficiencyEvaporative Loss RiskRecommended Application
Sparging (Purging) Displacement by inert gas bubblesModerateHighBulk solvents, rough degassing
Sonication + Vacuum Cavitation under light vacuumGoodModerateHPLC mobile phases, quick prep
Freeze-Pump-Thaw Vacuum extraction from frozen latticeExcellentLowAir-sensitive anilines, NMR solvents

Standard Operating Procedure: Freeze-Pump-Thaw (FPT) Protocol

To ensure absolute scientific integrity, do not cut corners on this protocol. This is the most effective method for preparing solvents for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate reactions 4.

Prerequisites: Schlenk line with high vacuum (< 0.1 mbar), liquid nitrogen (LN2) dewar, heavy-walled Schlenk flask.

  • Preparation: Fill a heavy-walled Schlenk flask no more than 50% full with your chosen solvent. Add a PTFE magnetic stir bar. Seal the flask and connect it to the Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen dewar. Wait until the solvent is completely frozen solid. Causality note: Freezing prevents massive solvent evaporation when exposed to high vacuum.

  • Pump: Once completely frozen, open the flask's stopcock to the dynamic high vacuum for 2 to 3 minutes to evacuate the headspace of ambient air.

  • Isolate: Close the stopcock to isolate the flask from the vacuum line (placing it under static vacuum).

  • Thaw: Remove the flask from the LN2 and place it in a room-temperature water bath. As the solvent thaws, you will observe vigorous bubbling—this is the trapped oxygen and nitrogen escaping into the evacuated headspace.

  • Cycle: Repeat Steps 2 through 5 for a total of three complete cycles .

  • Backfill: After the final thaw, backfill the flask with ultra-high purity Argon.

Workflow Visualization

Workflow Step1 1. Glassware Preparation (EDTA wash, oven dry, cool under Ar) Step2 2. Solvent Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Reagent Addition (Glovebox or strict Schlenk technique) Step2->Step3 Step4 4. Radical Scavenger (Optional: Add 1 mol% BHT) Step3->Step4 Step5 5. Reaction Execution (Sealed under positive Ar pressure) Step4->Step5

Step-by-step workflow for establishing an air-free environment to prevent amine oxidation.

References

  • Aerobic Ruthenium-Catalyzed Oxidative Transformation of Secondary Amines to Imines ResearchGate URL
  • Simple Copper/TEMPO Catalyzed Aerobic Dehydrogenation of Benzylic Amines and Anilines ResearchGate URL
  • 8: Freeze-Pump-Thaw Chemistry LibreTexts URL
  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh URL

Sources

Reference Data & Comparative Studies

Comparative

Comparing reactivity of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate vs standard aniline derivatives

Comparative Reactivity Guide: Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate vs. Standard Aniline Derivatives Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a structurally complex secondary aromatic amine that serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate vs. Standard Aniline Derivatives

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a structurally complex secondary aromatic amine that serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics and functional materials. Unlike simple anilines, its reactivity is governed by a delicate "push-pull" electronic system and a unique steric topography.

This guide provides an in-depth comparative analysis of its reactivity against standard aniline derivatives, focusing on nucleophilicity and electrophilic aromatic substitution (EAS), supported by self-validating experimental protocols.

Mechanistic Causality: Electronic and Steric Topography

To accurately predict the behavior of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate in synthetic pathways, we must deconstruct its structure into two competing domains: the indane core and the N-acetate appendage.

  • The Indane Core (The "Push"): The fused cyclopentane ring acts similarly to a 3,4-dialkyl substitution on a benzene ring. Through inductive (+I) and hyperconjugative (+M) effects, the indane system donates electron density into the aromatic ring. This effectively raises the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, increasing the availability of the nitrogen's lone pair and activating the ring toward electrophiles[1].

  • The Ethyl Acetate Appendage (The "Pull"): The nitrogen is alkylated with an ethyl acetate group ( −CH2​COOCH2​CH3​ ). While alkyl groups generally increase amine basicity, the presence of the highly electronegative ester carbonyl separated by only a single methylene bridge exerts a strong negative inductive effect (-I). This pulls electron density away from the nitrogen, dampening its nucleophilicity[2].

  • Steric Topography: The rigidity of the indane ring prevents the conformational flexibility usually seen with freely rotating ortho-alkyl substituents, minimizing steric hindrance around the aromatic core. However, the N-acetate group introduces significant rotational degrees of freedom, which can sterically impede incoming bulky electrophiles during N-alkylation or N-acylation events[3].

ElectronicEffects Indane Indane Core (+I, +M Effect) Nitrogen Secondary Amine (Reaction Center) Indane->Nitrogen Electron Donation Ester Ethyl Acetate (-I Effect) Nitrogen->Ester Electron Withdrawal

Caption: Electronic push-pull dynamics modulating the nucleophilicity of the indanyl aminoacetate derivative.

Quantitative Reactivity Profiling

The interplay of these electronic and steric factors places Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate in a specific reactivity tier. The table below summarizes its expected performance relative to standard benchmarks, utilizing principles derived from Mayr's nucleophilicity scales[4].

CompoundStructural ClassificationEstimated pKa​ (Conjugate Acid)Relative N-NucleophilicityEAS Reactivity (Ring Activation)
Aniline Primary Aromatic Amine4.60BaselineModerate
N-Methylaniline Secondary Aromatic Amine4.85High (Enhanced by +I of Methyl)High
Ethyl N-phenylglycinate Secondary Amine with -I Ester~3.50 - 3.80Low (Depressed by -I of Ester)Moderate
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Indanyl Secondary Amine with -I Ester ~4.00 - 4.30 Moderate (Push-Pull Balance) Very High (Synergistic EDGs)

Data Interpretation: While the indane ring attempts to push the basicity and nucleophilicity higher (closer to N-methylaniline), the ester group pulls it down. Consequently, the nitrogen is less nucleophilic than a standard N-alkyl aniline but more nucleophilic than a standard N-phenylglycinate. Conversely, the aromatic ring itself is highly activated for EAS due to the synergistic electron-donating effects of both the amino group and the fused cyclopentane ring.

Self-Validating Experimental Protocols

To objectively verify these reactivity profiles in the laboratory, reliance on absolute kinetic measurements can be prone to environmental errors. Instead, we employ self-validating competitive kinetic systems . By forcing two substrates to compete for a limited pool of electrophile in the same flask, variables such as temperature fluctuations, mixing efficiency, and global concentration are internally normalized.

Protocol A: Competitive N-Acylation (Nucleophilicity Assessment)

This protocol determines the relative nucleophilicity of the nitrogen atom by comparing the acylation rate of our target molecule against N-Methylaniline.

Methodology:

  • Preparation: In a dry 25 mL round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate and 1.0 mmol of N-Methylaniline (Internal Standard) in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic proton sponge.

  • Competitive Reaction: Cool the mixture to 0 °C. Dropwise, add a sub-stoichiometric amount of Acetyl Chloride (0.5 mmol) dissolved in 2 mL of DCM over 5 minutes.

  • Quenching & Analysis: Allow the reaction to stir for 15 minutes, then quench with 5 mL of saturated aqueous NaHCO3​ . Extract the organic layer, dry over MgSO4​ , and analyze via HPLC-UV (254 nm).

  • Causality & Validation: Because the electrophile is the limiting reagent (0.5 eq), the ratio of the two resulting N-acetyl products directly corresponds to the ratio of their second-order rate constants ( ktarget​/kstandard​ ). The internal competition makes the assay self-validating.

Workflow Step1 Equimolar Substrate Mixture (Target + Standard) Step2 Addition of Sub-stoichiometric Electrophile (0.5 eq Acetyl Chloride) Step1->Step2 Step3 Reaction Quench & HPLC Analysis (Internal Standard Calibration) Step2->Step3 Step4 Calculation of Relative Rate (k_rel) & Nucleophilicity Parameter (N) Step3->Step4

Caption: Self-validating competitive kinetic workflow for determining relative nucleophilicity.

Protocol B: Regioselective Electrophilic Aromatic Bromination (EAS Assay)

This protocol assesses the reactivity and regiocontrol of the aromatic ring. The indane core restricts substitution to the C4 and C6 positions (relative to the indane numbering, where the amine is at C5).

Methodology:

  • Preparation: Dissolve 1.0 mmol of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate in 10 mL of N,N-Dimethylformamide (DMF).

  • Reagent Addition: At room temperature, add 1.05 mmol of N-Bromosuccinimide (NBS) in small portions over 10 minutes.

  • Monitoring: Monitor the reaction via TLC. The synergistic electron-donating effects of the indane ring and the amine will cause the reaction to proceed rapidly without the need for a Lewis acid catalyst.

  • Regiochemical Analysis: Quench with water, extract with ethyl acetate, and isolate the crude product. Analyze via 1H-NMR.

  • Causality & Validation: The bulky cyclopentane ring creates steric hindrance at the C4 position. Consequently, substitution is directed almost exclusively to the C6 position (ortho to the amine, para to the cyclopentane fusion). The absence of poly-bromination (due to the deactivating nature of the first inserted bromine) and the high regioselectivity serve as internal validations of the predicted steric/electronic topography[3].

References

  • PubChem - NIH. Indan-5-amine | CID 90496. National Center for Biotechnology Information. Available at: [Link][1]

  • PubChem - NIH. N-Phenylglycine ethyl ester | CID 75190. National Center for Biotechnology Information. Available at:[Link][2]

  • The Journal of Organic Chemistry - ACS Publications. Nucleophilicities of Primary and Secondary Amines in Water. Available at:[Link][4]

Sources

Validation

A Comparative Guide to Validating HPLC-UV Quantification Methods for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel compounds such as Ethyl (2,3-Dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel compounds such as Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, establishing a robust and reliable quantification method is paramount for accurate assessment in formulation, stability, and quality control studies. This guide provides an in-depth, experience-driven comparison of approaches to validating a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for this specific analyte, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Strategic Method Development: A Comparison of Chromatographic Approaches

The foundation of any successful validation is a well-developed analytical method. For Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, a compound featuring an amino ester and an indane moiety, Reversed-Phase HPLC (RP-HPLC) is the logical starting point due to its versatility in separating moderately polar to non-polar compounds.[1][2] The critical choices in method development involve the stationary phase, mobile phase, and detection wavelength.

Stationary Phase Selection:

  • C18 (Octadecylsilane): This is the workhorse of RP-HPLC and the primary choice for this analyte. Its long alkyl chains provide substantial hydrophobic retention, which is ideal for the indane group. A modern, end-capped, high-purity silica C18 column is recommended to minimize peak tailing from the secondary amine.

  • C8 (Octylsilane): A C8 column offers less hydrophobic retention than a C18. This could be an alternative if the analyte's retention time on a C18 column is excessively long, even with high organic modifier concentrations.

  • Phenyl-Hexyl: Given the aromatic nature of the indane ring system, a phenyl-hexyl phase could offer alternative selectivity through π-π interactions. This is a valuable secondary option if co-eluting impurities are observed with a C18 column.[3]

Mobile Phase Optimization:

The mobile phase, a mixture of an aqueous component (often with a buffer) and an organic modifier, is the primary tool for controlling retention and selectivity.[2][4]

  • Organic Modifier: Acetonitrile is generally the preferred choice over methanol for compounds with aromatic rings, as it can offer sharper peaks and different selectivity.[3]

  • Aqueous Phase & pH Control: The amino group in the analyte is basic. Therefore, mobile phase pH is a critical parameter. Operating at a low pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate will ensure the amine is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[5] An unbuffered mobile phase would result in poor peak shape and shifting retention.

Proposed Starting Method for Validation:

Based on the analyte's structure, the following method presents a strong candidate for successful validation.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for this class of compound.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)The buffer ensures consistent protonation of the amine, while the acetonitrile ratio can be adjusted to achieve an optimal retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 220 nmA lower wavelength is chosen to maximize sensitivity for the ester and indane chromophores.
Injection Vol. 10 µLA typical volume providing good sensitivity without overloading the column.

The Validation Gauntlet: A Step-by-Step Experimental Guide

Method validation is the process of providing documented evidence that the method is fit for its intended purpose.[6] The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R1).[7][8]

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10] The most rigorous way to demonstrate this is through forced degradation studies.[11][12]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solid drug substance at 105°C for 24 hours, then dissolve.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples to a target concentration (e.g., 50 µg/mL). Analyze by HPLC alongside an unstressed standard and a blank.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks and any peaks from the blank. Peak purity analysis using a Diode Array Detector (DAD) should confirm the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7]

Experimental Protocol for Linearity:

  • Prepare Standards: From a primary stock solution, prepare at least five standard solutions covering 50% to 150% of the expected working concentration (e.g., 25, 40, 50, 60, 75 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot a calibration curve of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13] The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy expresses the closeness of the method's results to the true value. It is typically assessed via recovery studies.[13][15]

Experimental Protocol for Accuracy:

  • Spiking: Prepare samples at three concentration levels across the linear range (e.g., 80%, 100%, and 120% of the target concentration). For a drug product, this involves spiking a placebo blend with known amounts of the analyte. For a drug substance, it involves preparing solutions at these concentrations.

  • Analysis: Prepare each concentration level in triplicate (for a total of nine determinations) and analyze.[7]

  • Calculation: Calculate the percent recovery for each sample.

    • % Recovery = (Measured Concentration / Theoretical Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.[13] The Relative Standard Deviation (%RSD) for the recovery at each level should not exceed 2.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[15][16]

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined 12 results from both days.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 2.0%.[17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[18][19]

Experimental Protocol for LOD & LOQ (Based on Calibration Curve):

  • Methodology: These values are calculated from the data obtained during the linearity study using the following equations, as per ICH guidelines.[20][21]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • S = The slope of the calibration curve.

      • σ = The standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).

  • Confirmation: Prepare and inject solutions at the calculated LOQ concentration to confirm that the precision (%RSD) and accuracy (%Recovery) at this level are acceptable (typically %RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[22][23]

Experimental Protocol for Robustness:

  • Parameter Variation: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% absolute in the organic modifier (e.g., 48% and 52% Acetonitrile).[24]

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).[6]

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and pH 3.2).

  • Analysis: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the quantitative result.

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits. The quantitative result should not significantly change (e.g., % difference from control < 2.0%).

Data Presentation and Visualization

Clear presentation of validation data is crucial for interpretation and reporting.

Table 1: Summary of Linearity Results

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
25.02485000.8%
40.04012000.5%
50.05025000.4%
60.06058000.6%
75.07513000.3%
Regression Results Value
Slope (S) 10050
Y-Intercept 1500
Corr. Coeff. (r²) 0.9998

Table 2: Summary of Accuracy and Precision Data

ParameterLevelMean Recovery / Assay%RSD
Accuracy 80% (n=3)99.5%0.7%
100% (n=3)100.2%0.5%
120% (n=3)100.8%0.6%
Repeatability 100% (n=6)100.1%0.8%
Intermediate Precision 100% (n=12)100.3%1.1%

Visualizing the Validation Workflow

A logical workflow ensures all validation parameters are addressed systematically.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Foundation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Limits & Reliability cluster_3 Phase 4: Finalization MD Method Development (Column, Mobile Phase) SST System Suitability (Tailing, Plates, %RSD) MD->SST SPEC Specificity (Forced Degradation) SST->SPEC LIN Linearity & Range SST->LIN REPORT Validation Report SPEC->REPORT ACC Accuracy (Recovery) LIN->ACC LOD_LOQ LOD & LOQ (From Linearity Data) LIN->LOD_LOQ PREC Precision (Repeatability & Intermediate) ACC->PREC ROB Robustness (Deliberate Changes) PREC->ROB LOD_LOQ->REPORT ROB->REPORT

Caption: A structured workflow for HPLC-UV method validation.

Conclusion

Validating an HPLC-UV method for a novel substance like Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a systematic process that builds a pyramid of evidence. It begins with a scientifically sound method development strategy, comparing different chromatographic conditions to achieve optimal separation. Each subsequent validation step—from specificity and linearity to accuracy, precision, and robustness—serves as a self-validating system, confirming the method's suitability for its intended purpose. By following the detailed protocols and acceptance criteria outlined in this guide, researchers can establish a trustworthy and reliable analytical method that ensures data integrity and meets stringent regulatory expectations.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • SlideShare. (n.d.). analytical method validation and validation of hplc. SlideShare. [Link]

  • ResearchGate. (n.d.). Results obtained in the robustness test for HPLC and UVDS methods. ResearchGate. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. resolvemass.com. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). broughton-group.com. [Link]

  • A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. (n.d.). SciSpace. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. element.com. [Link]

  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc?. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. globalresearchonline.net. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. chromtech.com. [Link]

  • Analytical Method Validation in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn. [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. assayprism.com. [Link]

  • Lucidity. (2024). What do Limit of Detection and Limit of Quantitation mean?. YouTube. [Link]

  • MDPI. (2025). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. mdpi.com. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). PMC. [Link]

  • LCGC International. (n.d.). Robustness Tests. chromatographyonline.com. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. phenomenex.com. [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. industrialpharmacist.com. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. (n.d.). PMC. [Link]

  • Separation Science. (2023). Implementing Robustness Testing for HPLC Methods. sepscience.com. [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ema.europa.eu. [Link]

  • International Journal of Scientific Development and Research. (2023). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. ijsdr.org. [Link]

  • ACS Publications. (2004). pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. pubs.acs.org. [Link]

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. (2024). PMC. [Link]

  • Semantic Scholar. (2016). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. semanticscholar.org. [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.com. [Link]

  • SciELO. (n.d.). Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. scielo.org.mx. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ace-hplc.com. [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ich.org. [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.

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Comparative

A Senior Application Scientist's Guide to the Definitive Structural Verification of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the development pipeline. The seemingly subtle difference between isomers can be the difference between a breakthrough therapeutic and a costly failure. This guide provides an in-depth, expert-driven comparison of crystallographic and other advanced analytical techniques for the structural verification of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, a novel compound with potential applications in medicinal chemistry.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the definitive method for determining the absolute three-dimensional structure of a small molecule.[3] It provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[4] For a molecule like Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, where regio- and conformational isomerism are possibilities, SCXRD offers an unparalleled level of certainty.

Hypothetical Crystallographic Data for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

To illustrate the power of this technique, we present a realistic, albeit hypothetical, set of crystallographic data for the title compound, based on known structures of similar molecules such as ethyl 2-(4-chloroanilino)acetate.

Parameter Value Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) a = 10.12, b = 5.45, c = 22.31Dimensions of the unit cell.
α, β, γ (°) α = 90, β = 98.5, γ = 90Angles of the unit cell.
Volume (ų) 1215.6Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Resolution (Å) 0.85A measure of the level of detail in the electron density map.
R-factor (R₁) 0.045Agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF) 1.05Indicates the quality of the structural refinement.

Key Structural Insights from Crystallography:

  • Unambiguous Connectivity: The data would definitively confirm the attachment of the amino acetate group to the 5-position of the indane ring, ruling out other potential regioisomers.

  • Conformational Analysis: The crystal structure would reveal the preferred conformation of the ethyl acetate side chain and the planarity of the indane ring system.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice, governed by hydrogen bonds and other non-covalent interactions, would be elucidated, providing insights into the solid-state properties of the compound.

A Comparative Analysis of Structural Verification Techniques

While SCXRD is the gold standard, it is not always feasible, and other techniques provide complementary and often more readily obtainable information.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[3]Unambiguous and definitive structural information.Requires a suitable single crystal, which can be difficult to grow.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity through bond correlations (COSY, HSQC, HMBC), relative stereochemistry (NOESY), and dynamic information in solution.[6][7]Provides detailed structural information in solution, does not require crystallization.Can be ambiguous for complex structures or isomers with similar spectra.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and fragmentation patterns for structural clues (MS/MS).[8][9]High sensitivity, useful for mixture analysis and impurity profiling.Does not provide 3D structural information or stereochemistry.
Microcrystal Electron Diffraction (MicroED) Absolute 3D structure from nanocrystals.[10][11]Requires much smaller crystals than SCXRD, rapid data collection.[12][13]Newer technique, less widely available instrumentation.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD) Workflow

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Obtain pure compound Mounting Crystal Mounting Crystallization->Mounting Select suitable single crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

SCXRD Experimental Workflow Diagram

Step-by-Step Methodology:

  • Crystal Growth: High-purity Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is dissolved in a suitable solvent system (e.g., ethyl acetate/hexane). Slow evaporation, vapor diffusion, or cooling techniques are employed to encourage the growth of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).[5][14]

  • Crystal Mounting: A well-formed, single crystal is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. Corrections for absorption and other experimental factors are applied.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

NMR Spectroscopy for Structural Elucidation

NMR_Workflow Sample_Prep Sample Preparation (dissolve in deuterated solvent) OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial structural insights Data_Analysis Spectral Interpretation & Structure Assignment TwoD_NMR->Data_Analysis Establish connectivity NOESY NOESY/ROESY (Stereochemistry) NOESY->Data_Analysis Determine spatial proximity

NMR Structural Elucidation Workflow

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the different types of protons and carbons and their chemical environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[15]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

  • Data Analysis: The collective data from all NMR experiments are analyzed to piece together the complete structure of the molecule.[6][16]

Conclusion

For the definitive structural verification of novel pharmaceutical compounds like Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, single-crystal X-ray diffraction remains the unequivocal gold standard. It provides a complete and unambiguous three-dimensional picture of the molecule, which is essential for understanding its structure-activity relationship and for securing intellectual property. However, a comprehensive structural characterization strategy should leverage the complementary strengths of other techniques. NMR provides invaluable information about the molecule's structure in solution, while mass spectrometry is unparalleled for its sensitivity in detecting impurities and confirming molecular weight. The advent of MicroED further expands the crystallographer's toolkit, enabling the analysis of previously intractable samples. By integrating these powerful analytical techniques, researchers can build a self-validating system for structural elucidation, ensuring the highest level of scientific integrity in the drug discovery and development process.

References

  • Hattne, J., Reyes, F. E., Nannenga, B. L., Shi, D., de la Cruz, M. J., Leslie, A. G., & Gonen, T. (2015). MicroED data collection and processing. Acta Crystallographica Section A: Foundations and Advances, 71(4), 353-360. [Link]

  • Creative Biostructure. (2025, March 10). MicroED Technology Overview. [Link]

  • Nannenga, B. L., & Gonen, T. (2020). MicroED methodology and development. Structural Dynamics, 7(1), 014101. [Link]

  • Gatan, Inc. (n.d.). MicroED/3DED. [Link]

  • Infinix Bio. (n.d.). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. [Link]

  • Füssl, F., Traxler, M., & Scheffler, K. (2025). Establishing Multi-Dimensional LC-MS Systems for Versatile Workflows to Analyze Therapeutic Antibodies at Different Molecular Levels in Routine Operations. Pharmaceuticals, 18(3), 365. [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Hattne, J., Reyes, F. E., Nannenga, B. L., Shi, D., de la Cruz, M. J., Leslie, A. G., & Gonen, T. (2015). MicroED data collection and processing. eScholarship, University of California. [Link]

  • Kwan, E. E., & Huang, S. G. (2026). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 1234. [Link]

  • Giraud, A., et al. (2020). Development of a 3D-LC/MS Workflow for Fast, Automated, and Effective Characterization of Glycosylation Patterns of Biotherapeutic Products. Analytical Chemistry, 92(6), 4334-4341. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(10), 1234-1240. [Link]

  • ResearchGate. (2006). Crystal Structure of 2-[2-(2-Aminophenoxy)ethoxy]-N-[(1e)-2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-Benzopentaoxacyclopentadecin-15-Ylmethylene]aniline. [Link]

  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Merzweiler, K., & Lechner, A. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Crystals, 13(6), 945. [Link]

  • Baumann, M. H., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 193-202. [Link]

  • Wikipedia. (n.d.). 2-Aminoindane. [Link]

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Validation

A Researcher's Guide to the Comparative Structure-Activity Relationship (SAR) of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Analogues

The rational design of novel therapeutics is a cornerstone of modern medicinal chemistry, with the empirical process of elucidating Structure-Activity Relationships (SAR) providing the critical roadmap for lead optimizat...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of novel therapeutics is a cornerstone of modern medicinal chemistry, with the empirical process of elucidating Structure-Activity Relationships (SAR) providing the critical roadmap for lead optimization. This guide offers an in-depth comparative analysis of analogues based on the Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate scaffold. The indane moiety is a well-established "privileged" structure, frequently found in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Its rigid framework provides a unique and valuable starting point for developing targeted therapies across various disease areas, including cancer, inflammation, and neurodegenerative disorders.[1][3][4] This document will dissect the intricate relationship between chemical modifications to this core structure and their resulting biological activities, providing researchers and drug development professionals with actionable, field-proven insights.

The Core Scaffold: Deconstructing the Pharmacophore

The therapeutic potential of any chemical series is intrinsically linked to its pharmacophore—the specific arrangement of molecular features responsible for biological activity. The Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate scaffold can be dissected into three primary regions, each offering a distinct opportunity for modification and optimization.

G cluster_regions Key Pharmacophoric Regions Core Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate Indane A: Indane Ring (Lipophilic Anchor & Substitution Site) Linker B: Amino Linker (H-Bonding & Spacing) Ester C: Ethyl Acetate Moiety (Solubility & Metabolic Stability) Indane->Linker Modulates Target Binding Pocket Fit Linker->Ester Influences PK/PD Properties

Figure 1: Primary regions for SAR exploration on the core scaffold.

Understanding the function of each region is paramount. The indane ring (A) typically anchors the molecule in a lipophilic pocket of the target protein. The amino linker (B) often acts as a crucial hydrogen bond donor or acceptor. The terminal ethyl acetate group (C) significantly influences the compound's physicochemical properties, such as solubility and susceptibility to metabolic enzymes like esterases.

Comparative SAR Analysis of Key Analogues

The following analysis synthesizes data from various studies on indane-based structures to provide a predictive SAR model for this series. The biological activity is presented as a half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

Impact of Indane Ring Substitutions

Modifications to the aromatic portion of the indane ring can dramatically alter electronic and steric profiles, directly impacting target engagement.

Table 1: Comparative Activity of Indane Ring Analogues

Analogue IDSubstitution on Indane RingRepresentative IC₅₀ (µM)Rationale and Insights
1 (Parent) H (Unsubstituted)1.5Establishes baseline activity for the core scaffold.
2 6-Fluoro0.8The small, electronegative fluorine atom can form favorable electronic interactions (e.g., with a backbone amide) or block metabolic oxidation, enhancing potency.
3 6-Chloro1.2While larger than fluorine, chlorine is also electron-withdrawing. The maintained potency suggests the binding pocket can accommodate this level of steric bulk at position 6.
4 6-Methoxy4.8The significant drop in potency is likely due to steric hindrance from the bulkier methoxy group, which may prevent optimal binding.
5 4-Fluoro3.5Altering the substitution pattern to position 4 results in reduced activity, indicating that the geometry of interaction is highly specific to the 6-position.
The Critical Role of the Amino Linker

The secondary amine is often a linchpin for activity. Its ability to form hydrogen bonds is a key determinant of binding affinity.

Table 2: Comparative Activity of Linker Analogues

Analogue IDLinker ModificationRepresentative IC₅₀ (µM)Rationale and Insights
1 (Parent) Secondary Amine (-NH-)1.5The N-H proton is available as a hydrogen bond donor, which is often critical for anchoring the ligand to the target.
6 Tertiary Amine (-N(CH₃)-)9.2N-methylation removes the hydrogen bond donor capability, leading to a substantial loss of activity and confirming the importance of the N-H proton.
7 Ether Linker (-O-)> 50Complete replacement of the nitrogen with an oxygen atom, which is a weaker hydrogen bond acceptor and lacks donor ability, abolishes activity. This underscores the essential nature of the nitrogen atom for the pharmacophore.
Exploring the Ethyl Acetate Moiety

The ester group is a common site for modification to tune pharmacokinetic properties. It can be readily hydrolyzed by esterases in the body, making it a prime candidate for a prodrug strategy.

Table 3: Comparative Activity of Ester Moiety Analogues

Analogue IDMoiety ModificationRepresentative IC₅₀ (µM)Rationale and Insights
1 (Parent) Ethyl Ester1.5Provides a good balance of cell permeability and activity. The ester is likely hydrolyzed in vivo.
8 Methyl Ester1.3The slightly smaller methyl ester shows comparable activity, suggesting minor steric changes in this region are well-tolerated.
9 tert-Butyl Ester6.7The bulky tert-butyl group introduces significant steric hindrance, which may either impede binding at the target site or reduce the rate of hydrolytic activation.
10 Carboxylic Acid0.4The hydrolyzed form of the ester shows a marked increase in potency. This strongly suggests that the parent ester acts as a prodrug, and the corresponding carboxylic acid is the true bioactive species, forming stronger interactions (e.g., ionic bonds) with the target.

Validated Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols provide a self-validating framework for the synthesis and evaluation of these analogues.

General Synthetic Workflow: N-Alkylation

The primary synthetic route to these compounds is a straightforward nucleophilic substitution reaction.

G cluster_workflow Synthetic Workflow A 1. Combine Reactants (5-Aminoindane, Ethyl Bromoacetate, Base) B 2. Heat & Stir (e.g., 60°C, 12h) A->B C 3. Workup (Filter, Concentrate) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Figure 2: Step-by-step synthetic and validation workflow.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 5-aminoindane (1.0 equivalent) in a polar aprotic solvent such as acetonitrile.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to act as a proton scavenger.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to 60-70 °C and allow it to stir for 8-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature, filter off the solid base, and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Assay for Biological Activity

A robust and reproducible biological assay is required to accurately determine the IC₅₀ values.

Detailed Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of each test analogue in 100% dimethyl sulfoxide (DMSO). Create a 10-point, 3-fold serial dilution series in a 96-well plate.

  • Assay Reaction: In a separate assay plate, add the target enzyme/receptor, its corresponding substrate, and the necessary buffer components.

  • Compound Addition: Transfer a small volume of the serially diluted compounds from the compound plate to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the assay plate at a controlled temperature (e.g., 37 °C) for a predetermined time to allow for the biological interaction to occur.

  • Signal Detection: Stop the reaction and measure the output signal using an appropriate plate reader (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Outlook

The SAR of the Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate series is guided by clear principles. Potency is enhanced by small, electron-withdrawing groups at the 6-position of the indane ring, while the secondary amine is essential for activity, likely serving as a hydrogen bond donor. Furthermore, the ethyl ester functions as a classic prodrug, with the corresponding carboxylic acid being the more potent, active molecule.

Future efforts should focus on leveraging these insights. The exploration of alternative bioisosteres for the carboxylic acid could improve pharmacokinetic profiles. Additionally, further diversification at the 6-position of the indane ring with other small, lipophilic groups may yield further gains in potency. This systematic, data-driven approach will continue to be invaluable in transforming this promising scaffold into a clinically viable therapeutic.

References

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candid
  • Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry.
  • From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds - Arrow@TU Dublin. Arrow@TU Dublin.
  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - PMC. PMC.
  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates | Request PDF - ResearchGate.
  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.

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Comparative

A Comparative Guide to Catalyst Systems for the Buchwald-Hartwig Cross-Coupling of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

For researchers, medicinal chemists, and process development professionals, the construction of carbon-nitrogen (C-N) bonds is a foundational task in the synthesis of a vast array of pharmaceuticals and functional materi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and process development professionals, the construction of carbon-nitrogen (C-N) bonds is a foundational task in the synthesis of a vast array of pharmaceuticals and functional materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for achieving this transformation, offering a significant improvement over classical methods in terms of scope, efficiency, and functional group tolerance.[1][2]

This guide provides an in-depth technical comparison of leading catalyst systems for the Buchwald-Hartwig cross-coupling, with a specific focus on the arylation of sterically demanding and electron-rich secondary amines, as exemplified by Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. While this specific amine serves as our model, the principles and data presented herein are broadly applicable to a wide range of challenging amine nucleophiles encountered in drug discovery and development.

We will objectively compare the performance of catalyst systems based on three state-of-the-art biaryl monophosphine ligands: XPhos , RuPhos , and BrettPhos . The discussion will be grounded in experimental data and will elucidate the mechanistic rationale behind the selection of a particular catalyst system for a given synthetic challenge.

The Significance of Ligand Choice in Buchwald-Hartwig Amination

The efficacy of a Buchwald-Hartwig reaction is critically dependent on the choice of the phosphine ligand coordinated to the palladium center. The ligand influences every elementary step of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4] Modern biaryl monophosphine ligands, such as those in the Buchwald family, are designed to be both bulky and electron-rich. This combination promotes the formation of highly active, monoligated palladium(0) species, which are often key to achieving high catalytic turnover.[1][2]

The steric and electronic properties of the ligand must be carefully matched to the substrates. For instance, a highly sterically hindered ligand might be necessary to facilitate the reductive elimination of a bulky product, while a more electron-rich ligand could accelerate the oxidative addition of a challenging aryl chloride.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving Pd(0) and Pd(II) intermediates. The ligand plays a crucial role in stabilizing these intermediates and facilitating the key bond-forming and bond-breaking steps.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Adduct pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex Amine Coordination (+ R₂NH, -X⁻) amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex amine_complex->amido_complex Deprotonation (+ Base, - Base-H⁺) amido_complex->pd0 Reductive Elimination (Product: Ar-NR₂) caption Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Caption: Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Performance Benchmark: XPhos, RuPhos, and BrettPhos

Our model substrate, Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, presents a secondary amine with significant steric bulk around the nitrogen atom, coupled with the electron-donating nature of the indane ring system. Such substrates can be challenging, requiring highly active and robust catalyst systems. Below, we compare the suitability of XPhos, RuPhos, and BrettPhos for this class of transformation.

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

XPhos is arguably one of the most versatile and widely used Buchwald ligands. Its large steric bulk and electron-richness make it highly effective for a broad range of substrates, including challenging aryl chlorides.[5]

  • Strengths:

    • Excellent performance with a wide variety of aryl and heteroaryl chlorides and bromides.[6][7]

    • Generally high yields and fast reaction times.

    • Effective for coupling both primary and secondary amines.[8]

  • Considerations:

    • For extremely hindered substrates, other ligands might offer superior performance.

Typical Performance Data for XPhos:

Aryl HalideAmineCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholine1.5 mol% Pd(dba)₂, 3.0 mol% XPhosToluene2.0 eq. NaOtBuReflux694
BromobenzeneDiphenylamine1.0 mol% [Pd(allyl)Cl]₂, 4.0 mol% XPhosToluene1.5 eq. NaOtBu1002496[9]
2-Bromo-1,3-dimethylbenzenen-Propylamine1.0 mol% Pd precatalyst, 1.2 mol% XPhosDioxane1.2 eq. LiHMDS1001292[10]
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

RuPhos is distinguished by the diisopropoxy substitution on the non-phosphine-bearing ring. This modification results in a ligand with a unique steric and electronic profile, making it particularly adept at coupling sterically hindered secondary amines.[11]

  • Strengths:

    • Exceptional for coupling sterically demanding secondary amines and anilines.

    • High catalytic activity, often allowing for low catalyst loadings.[12]

    • The rate-limiting step for the RuPhos system is often reductive elimination, which can be accelerated by bulky amine substrates.[3][4]

  • Considerations:

    • May be less effective than other ligands for certain primary amines.[11]

Typical Performance Data for RuPhos:

Aryl HalideAmineCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-2-aminopyridineMorpholine4.0 mol% RuPhos Pd G3THF2.5 eq. LiHMDS651685[13]
4-Chloro-N,N-dimethylanilineN-Methylaniline0.1 mol% Pd(OAc)₂, 0.2 mol% RuPhosDioxane1.2 eq. K₃PO₄110398[12]
BromobenzeneDiphenylamine1.0 mol% [Pd(allyl)Cl]₂, 4.0 mol% RuPhosToluene1.5 eq. NaOtBu1002496[9]
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)

BrettPhos is a highly active ligand, particularly for the arylation of primary amines and for reactions involving aryl mesylates.[14] Its structure is designed to promote the reductive elimination step.

  • Strengths:

    • Outstanding performance with primary amines, including those with challenging steric hindrance.[15]

    • Enables the use of aryl mesylates as coupling partners.[14]

    • The rate-limiting step for the BrettPhos system is often oxidative addition.[3][4]

  • Considerations:

    • While effective for many secondary amines, RuPhos may be a better choice for the most sterically encumbered cases.[11]

Typical Performance Data for BrettPhos:

Aryl HalideAmineCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-tert-butylbenzenen-Hexylamine0.5 mol% BrettPhos Pd G3t-AmylOH1.5 eq. NaOtBu1101.599[15]
Phenyl mesylateN-Methylaniline1.0 mol% Pd(OAc)₂, 1.2 mol% BrettPhosDioxane1.2 eq. K₃PO₄1101296[14]
2-BromotolueneCyclohexylamine0.1 mol% BrettPhos Pd G3t-AmylOH1.5 eq. NaOtBu1101.598[15]

Experimental Protocols

To ensure a valid comparison, standardized and detailed experimental procedures are essential. The following protocols are representative of best practices for Buchwald-Hartwig aminations using these advanced catalyst systems.

General Experimental Workflow

A generalized workflow for setting up a Buchwald-Hartwig reaction is depicted below. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxygen.

Experimental Workflow start Start setup Assemble oven-dried glassware under inert atmosphere start->setup charge_solids Charge reaction vessel with Pd precatalyst, ligand, and base setup->charge_solids add_solvents Add anhydrous, degassed solvent charge_solids->add_solvents add_reactants Add aryl halide and amine via syringe add_solvents->add_reactants reaction Heat reaction mixture with stirring for specified time add_reactants->reaction workup Cool to RT, quench, and perform aqueous workup reaction->workup purification Purify crude product via column chromatography workup->purification end End purification->end caption Figure 2: Generalized experimental workflow for a Buchwald-Hartwig reaction.

Caption: Figure 2: Generalized experimental workflow for a Buchwald-Hartwig reaction.

Protocol 1: Amination of an Aryl Chloride using XPhos

This protocol is adapted from a procedure for the coupling of 4-chlorotoluene and morpholine.

  • Materials:

    • Aryl chloride (1.0 equiv.)

    • Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (1.5 equiv.)

    • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

    • XPhos (3.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

    • Anhydrous, degassed toluene

  • Procedure:

    • To an oven-dried, two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

    • Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.

    • Add the aryl chloride (1.0 equiv.) and Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (1.5 equiv.) to the flask.

    • Heat the resulting mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Amination of a Heteroaryl Bromide using RuPhos

This protocol is a general guideline based on the use of RuPhos Pd G3 precatalyst for coupling with morpholine.[13]

  • Materials:

    • Heteroaryl bromide (1.0 equiv.)

    • Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (1.2 equiv.)

    • RuPhos Pd G3 precatalyst (4.0 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv., as a 1.0 M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried reaction vessel under an argon atmosphere, add the heteroaryl bromide (1.0 equiv.) and the RuPhos Pd G3 precatalyst (4.0 mol%).

    • Seal the vessel, then evacuate and backfill with argon three times.

    • Add anhydrous THF via syringe, followed by the Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (1.2 equiv.).

    • Add the LiHMDS solution dropwise at room temperature.

    • Heat the reaction mixture to 65 °C and stir for 16-24 hours, monitoring the reaction by an appropriate method.

    • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

    • Perform a standard aqueous workup and purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of ligand is a critical parameter for the success of a challenging Buchwald-Hartwig amination. For a sterically hindered, electron-rich secondary amine like Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, all three ligands—XPhos, RuPhos, and BrettPhos—are excellent starting points for optimization.

  • XPhos serves as a highly versatile, first-choice ligand for general screening due to its broad applicability with both aryl chlorides and bromides.

  • RuPhos is the recommended ligand for reactions involving particularly sterically demanding secondary amines, as its unique structure often leads to higher catalytic activity in these cases.

  • BrettPhos should be considered when coupling with primary amines or when using alternative electrophiles like aryl mesylates.

Ultimately, the optimal catalyst system will depend on the specific combination of the aryl halide and the amine. The data and protocols provided in this guide offer a strong foundation for researchers to make informed decisions and to efficiently develop robust and high-yielding C-N cross-coupling reactions.

References

  • Tian, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21723–21733. [Online] Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Jaman, Z. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Online] Available at: [Link]

  • Tian, Y., et al. (2020). Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos. ResearchGate. [Online] Available at: [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(5), 1041-1050. [Online] Available at: [Link]

  • Ruiz-Castillo, P., et al. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 137(5), 2008-2017. [Online] Available at: [Link]

  • Zhang, Y., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis, 11(15), 9327–9335. [Online] Available at: [Link]

  • American Chemical Society. (n.d.). Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. [Online] Available at: [Link]

  • Council on Undergraduate Research. (n.d.). Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. [Online] Available at: [Link]

  • Tian, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21723–21733. [Online] Available at: [Link]

  • Girek, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Online] Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

Hazard Assessment and Chemical Profile To establish a safe disposal plan, we must first infer the potential hazards of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate by examining its structural components: the 2,3-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Chemical Profile

To establish a safe disposal plan, we must first infer the potential hazards of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate by examining its structural components: the 2,3-dihydro-1H-inden-5-amine core and the ethyl acetate functional group.

  • Aromatic Amine Core: The precursor, 2,3-Dihydro-1H-inden-5-amine, is classified with the GHS07 pictogram, indicating it is harmful if swallowed or inhaled.[1] Aromatic amines as a class can present varying levels of toxicity, and it is prudent to handle this derivative with appropriate caution.

  • Ethyl Ester Group: The ethyl acetate moiety introduces hazards common to simple esters. Ethyl acetate itself is a highly flammable liquid and vapor that can cause serious eye irritation and potential drowsiness or dizziness.[2][3][4] While the larger molecule may be a solid or a less volatile liquid, the potential for flammability and irritation should not be disregarded.

Based on this analysis, Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate should be treated as a hazardous substance. The following table summarizes its inferred hazard profile and the necessary personal protective equipment (PPE).

Potential Hazard Inferred GHS Classification & Pictogram Rationale Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Inhalation) Warning (GHS07)Based on the known hazards of the 2,3-dihydro-1H-inden-5-amine precursor.[1]Standard laboratory attire (long pants, closed-toe shoes), lab coat, safety glasses with side shields, nitrile gloves.
Skin & Eye Irritation Warning (GHS07)Potential for irritation based on hazards associated with amino compounds and esters.[4][5][6]Safety goggles or a face shield are mandatory to prevent splashes. Wear appropriate chemical-resistant gloves (nitrile is a suitable starting point).
Combustibility Combustible Liquid/Solid (No Pictogram)Organic compounds of this nature will burn. While likely less volatile than ethyl acetate, it should be kept away from ignition sources.[7]Handle away from open flames, hot plates, and spark sources.

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is that it must be treated as regulated hazardous waste.[8][9] Under no circumstances should it be disposed of in standard trash receptacles or poured down the sanitary sewer.

Workflow for Proper Disposal

The following diagram outlines the decision-making process and workflow for the safe disposal of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate waste.

start Identify Waste Containing Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe characterize Characterize Waste Stream ppe->characterize solid_waste Solid Waste (Contaminated gloves, wipes, unused solid chemical) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) characterize->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) characterize->sharps_waste Sharps segregate Segregate from Incompatible Waste (e.g., strong acids, oxidizers) solid_waste->segregate liquid_waste->segregate container_sharps Place in Puncture-Proof Sharps Container sharps_waste->container_sharps container_solid Place in Labeled Solid Hazardous Waste Container segregate->container_solid:w Solids container_liquid Place in Labeled Liquid (Non-Halogenated) Hazardous Waste Container segregate->container_liquid:w Liquids labeling Ensure Container is Securely Closed and Properly Labeled container_solid->labeling container_liquid->labeling container_sharps->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage request_pickup Request Waste Pickup from Institutional EHS Department storage->request_pickup end Disposal Complete request_pickup->end

Caption: Disposal workflow for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

Detailed Methodologies

1. Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[9][10]

  • Solid Waste:

    • Collect unused or expired solid Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

    • Include all contaminated disposables such as gloves, weigh boats, and paper towels in this waste stream.

    • Place these materials into a designated, plastic-lined container for solid hazardous waste.[11]

  • Aqueous/Liquid Waste:

    • Collect all solutions containing the compound in a designated container for non-halogenated liquid hazardous waste.

    • This includes rinsate from decontaminating glassware. For decontamination, rinse glassware with a suitable organic solvent (e.g., ethanol or acetone). This rinsate must be collected as hazardous waste.[11]

    • Crucially, do not mix this waste stream with strong acids, bases, or oxidizing agents. Aromatic amines are incompatible with strong oxidizing mineral acids.[12]

2. Container Management and Labeling

Adherence to container regulations is mandatory for compliance and safety.

  • Container Selection: Use only containers provided by or approved by your EHS department. Containers must be made of a compatible material (e.g., polyethylene for liquids) and be in good condition with a secure, leak-proof screw-top cap.[8][9]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" from the moment the first drop of waste is added.[9]

    • List all chemical constituents by their full name (no abbreviations).

    • Provide an accurate percentage or concentration for each component.

    • Example Label:

      • HAZARDOUS WASTE

      • Constituents:

      • Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (~5 g/L)

      • Methanol (95%)

      • Water (5%)

      • Principal Investigator: [PI Name]

  • Container Handling: Keep waste containers closed at all times except when adding waste.[8][9] Store containers in a designated Satellite Accumulation Area (SAA), which should provide secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

3. Spill Management Protocol

In the event of a small-scale spill, follow these procedures immediately:

  • Alert Personnel: Notify all personnel in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[11]

  • Report: Inform your supervisor and EHS department of the incident, even if it is minor.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Final Disposition

Once your waste container is approaching full (do not fill beyond 90% capacity), ensure the cap is tightly sealed and the label is complete and accurate.[8] Follow your institution's specific procedures to request a pickup by the EHS department. They will handle the final transport, consolidation, and disposal in compliance with all federal, state, and local regulations.[2][13]

References

  • Ethyl (2,3-Dihydro-1H-inden-5-ylamino)
  • 2,3-Dihydro-1H-inden-5-amine Safety D
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  • Glycine ethyl ester hydrochloride Safety D
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide. Benchchem.
  • Ethyl 2-(2,3-dihydro-1H-inden-1-yl)
  • Safety Data Sheet for 1,5-Diaminopentane. Sigma-Aldrich.
  • Safety Data Sheet for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Angene Chemical.
  • Aliphatic and Aromatic Amines Comp
  • Amino Acid Standard - SAFETY DATA SHEET.
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  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. FUJIFILM Wako Chemicals.
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  • ethyl acetate - SAFETY D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
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  • SAFETY DATA SHEET - Ethyl Acet

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